Technical Documentation Center

Methyl 2-aminocyclobutane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-aminocyclobutane-1-carboxylate
  • CAS: 1807558-23-1

Core Science & Biosynthesis

Foundational

Methyl 2-Aminocyclobutane-1-Carboxylate: Structural Dynamics, Foldamer Integration, and Neuropharmacological Applications

Executive Summary Methyl 2-aminocyclobutane-1-carboxylate is a conformationally constrained, cyclic β -amino acid derivative that serves as a critical building block in advanced peptidomimetics and neuropharmacology. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-aminocyclobutane-1-carboxylate is a conformationally constrained, cyclic β -amino acid derivative that serves as a critical building block in advanced peptidomimetics and neuropharmacology. By locking the ϕ and ψ dihedral angles within a rigid four-membered ring, this compound severely restricts the conformational space available to a peptide backbone. This in-depth technical guide explores the physicochemical properties of methyl 2-aminocyclobutane-1-carboxylate, its utility in designing hybrid foldamers, its function as a restricted γ -aminobutyric acid (GABA) analogue, and the validated laboratory protocols required for its synthetic manipulation.

Chemical Structure and Physicochemical Properties

The cyclobutane ring introduces significant structural rigidity and inherent ring strain (approximately 26 kcal/mol due to angle distortion)[1]. The relative and absolute stereochemistry at the C1 and C2 positions dictates the spatial trajectory of the amino and carboxylate groups. The cis and trans isomers exhibit vastly different hydrogen-bonding capabilities and dihedral angle preferences, which are leveraged to force peptides into specific secondary structures.

Table 1: Key Physicochemical Properties
PropertyValueNotes
Chemical Name Methyl 2-aminocyclobutane-1-carboxylateBase form
CAS Registry Number 1316646-66-8 (Base) / 1238619-78-7 (HCl salt)Dependent on salt form[2]
Molecular Formula C 6​ H 11​ NO 2​ Base form
Molecular Weight 129.16 g/mol Base form
SMILES O=C(C1C(N)CC1)OC[2]
Ring Strain Energy ~26 kcal/molDrives distinct reactivity profiles[1]

Role in Peptidomimetics and Hybrid Foldamers

In the field of foldamer chemistry, achieving predictable, stable secondary structures (such as helices, ribbons, or β -sheets) from short oligomers is a primary objective. Methyl 2-aminocyclobutane-1-carboxylate is utilized as a rigid spacer. When oligomers are constructed by alternating this constrained β -amino acid with flexible linear residues—such as glycine, β -alanine, or GABA—the resulting hybrid foldamers exhibit highly tunable conformational biases[3].

The causality behind this tuning lies in the spacer length of the linear residue. The rigid cyclobutane ring forces a specific trajectory, while the linear segment dictates the distance between the constrained nodes. Research demonstrates that alternating cyclobutane residues with C2 or C4 linear segments induces a β -sheet-like folding, whereas a C3 spacer promotes helical folding[3].

Foldamer A Linear Amino Acid (e.g., GABA or beta-Alanine) C Peptide Coupling (EDC/HOBt to prevent racemization) A->C B Constrained beta-Amino Acid (Methyl 2-aminocyclobutane-1-carboxylate) B->C D Hybrid Foldamer Assembly C->D E beta-Sheet-like Folding (C2 or C4 linear spacers) D->E Alternating Short/Long Spacers F Helical Folding (C3 linear spacers) D->F Alternating Medium Spacers

Fig 1: Conformational bias tuning in hybrid foldamers using cyclobutane-constrained β -amino acids.

Neuropharmacological Applications: GABA Analogues

Beyond structural biology, the cyclobutane scaffold is highly relevant in neuropharmacology. The parent acid of this compound is a conformationally restricted analogue of GABA[4]. Endogenous GABA is highly flexible, allowing it to bind to various receptor subtypes (GABA A​ , GABA B​ , GABA C​ ) in different bioactive conformations. By synthesizing rigid analogues like cis-(2-aminocyclobutyl)acetic acid or 2-aminocyclobutane-1-carboxylic acid, researchers can map the spatial requirements of these receptor binding pockets[4].

The methyl ester serves as a crucial lipophilic prodrug or synthetic intermediate in this pipeline. Esterification masks the polar carboxylic acid, significantly enhancing the molecule's ability to cross the blood-brain barrier (BBB) during in vivo studies, after which it is hydrolyzed by endogenous esterases to the active amino acid.

GABAPathway N1 Methyl 2-aminocyclobutane-1-carboxylate (Lipophilic Prodrug) N2 Blood-Brain Barrier (BBB) Penetration N1->N2 N3 Endogenous Esterase Hydrolysis N2->N3 N4 2-Aminocyclobutane-1-carboxylic acid (Active Constrained Analogue) N3->N4 Cleavage of Methyl Ester N5 GABA Receptor Binding (Subtype Selective) N4->N5 Restricted Conformation Binding

Fig 2: Pharmacokinetic pathway of methyl 2-aminocyclobutane-1-carboxylate as a BBB-permeable GABA analogue prodrug.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of Methyl 2-aminocyclobutane-1-carboxylate Hydrochloride

Objective: Convert the zwitterionic 2-aminocyclobutane-1-carboxylic acid into its methyl ester hydrochloride salt to protect the C-terminus for subsequent peptide synthesis.

  • Reaction Setup: Suspend 2-aminocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add thionyl chloride (SOCl 2​ , 1.5 eq).

    • Causality: SOCl 2​ reacts violently with methanol to generate HCl gas in situ. This strictly anhydrous acidic environment catalyzes the esterification while simultaneously protonating the amine, preventing self-condensation (diketopiperazine formation).

  • Propagation: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (silica gel, Butanol:Acetic Acid:Water 4:1:1). Stain with ninhydrin. The starting material (lower R f​ ) should be completely consumed.

  • Workup: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure methyl ester hydrochloride salt.

  • Validation Checkpoint 2 (NMR): Confirm the structure via 1 H NMR (D 2​ O). Look for the appearance of a sharp singlet at ~3.75 ppm, corresponding to the new methyl ester group.

Protocol B: Peptide Coupling for Foldamer Synthesis

Objective: Couple the synthesized methyl ester to a Boc-protected linear amino acid (e.g., Boc-GABA-OH) without epimerizing the cyclobutane stereocenters.

  • Activation: Dissolve Boc-GABA-OH (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M) at 0 °C. Stir for 15 minutes.

    • Causality: EDC/HOBt is utilized over stronger coupling agents (like HATU) to suppress the formation of oxazolone intermediates, which are the primary pathway for racemization at the α -carbon.

  • Amine Free-Basing: In a separate vial, dissolve methyl 2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq) in DMF and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Add this solution to the activated acid mixture.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. LC-MS must show the desired mass of the dipeptide [M+H] + and the absence of the uncoupled cyclobutane monomer.

  • Purification: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

References

  • Designing hybrid foldamers: the effect on the peptide conform

    • versus α
    • and γ -linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
  • Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis-(2-Aminocyclobutyl)acetic Acid. European Journal of Organic Chemistry (via SciSpace). Available at:[Link]

Sources

Exploratory

Stereochemistry of Methyl 2-Aminocyclobutane-1-carboxylate Enantiomers: A Technical Guide to Synthesis, Resolution, and Applications

As the demand for conformationally constrained β-amino acids (CBAAs) accelerates in drug discovery, cyclobutane-based scaffolds have emerged as critical building blocks for designing highly rigid peptidomimetics and fold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for conformationally constrained β-amino acids (CBAAs) accelerates in drug discovery, cyclobutane-based scaffolds have emerged as critical building blocks for designing highly rigid peptidomimetics and foldamers. Among these, methyl 2-aminocyclobutane-1-carboxylate serves as a highly versatile, volatile, and easily functionalized intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the stereochemical landscape of this molecule, explore the mechanistic causality behind its synthesis and epimerization, and provide self-validating protocols for isolating its pure enantiomers.

The Stereochemical Landscape & Structural Rigidity

Methyl 2-aminocyclobutane-1-carboxylate possesses two chiral centers (C1 and C2), giving rise to four distinct stereoisomers:

  • The cis-diastereomers: (1R,2S) and (1S,2R)

  • The trans-diastereomers: (1R,2R) and (1S,2S)

The cyclobutane ring restricts the ϕ and ψ dihedral angles of the amino acid backbone. In the cis-configuration, the proximity of the amino and carboxylate groups facilitates strong intramolecular hydrogen bonding, effectively forming a rigid, cis-fused [4.2.0]octane-like structural unit in solution . This structural pre-organization is the primary driver for its use in inducing 14-helical folding in β -peptides .

However, the cis-isomers suffer from inherent steric strain. The thermodynamic preference heavily favors the trans-configuration, a property we actively exploit during synthetic epimerization workflows .

Stereochemical Mapping & Reaction Pathways

Stereochemistry Racemic_Cis Racemic cis-Isomer (1R,2S) & (1S,2R) Racemic_Trans Racemic trans-Isomer (1R,2R) & (1S,2S) Racemic_Cis->Racemic_Trans Base-Catalyzed Epimerization Cis_1R2S (1R,2S)-Methyl 2-aminocyclobutane- 1-carboxylate Racemic_Cis->Cis_1R2S Chiral Resolution Cis_1S2R (1S,2R)-Methyl 2-aminocyclobutane- 1-carboxylate Racemic_Cis->Cis_1S2R Chiral Resolution Trans_1R2R (1R,2R)-Methyl 2-aminocyclobutane- 1-carboxylate Racemic_Trans->Trans_1R2R Chiral Resolution Trans_1S2S (1S,2S)-Methyl 2-aminocyclobutane- 1-carboxylate Racemic_Trans->Trans_1S2S Chiral Resolution Cis_1R2S->Trans_1S2S Epimerization (C1) Cis_1S2R->Trans_1R2R Epimerization (C1)

Stereochemical mapping and epimerization pathways of methyl 2-aminocyclobutane-1-carboxylate.

Mechanistic Causality in Synthesis and Derivatization

Why the Methyl Ester?

While the free 2-aminocyclobutane-1-carboxylic acid is the ultimate goal for peptide synthesis, working directly with the free acid is synthetically prohibitive due to its zwitterionic nature, which complicates organic extraction and chromatographic separation. Converting the acid to the methyl ester serves three critical functions:

  • Volatility & Chromatography: It significantly increases the molecule's volatility, enabling high-resolution Chiral Supercritical Fluid Chromatography (SFC) or Gas Chromatography (GC).

  • Protection: It masks the carboxylate during the coupling of chiral auxiliaries.

  • Epimerization Control: The ester acts as an electron-withdrawing group that acidifies the α -proton at C1, facilitating controlled base-catalyzed epimerization [[1]]([Link]).

Synthetic Origins of the Cyclobutane Core

The strained 4-membered ring is typically constructed via two primary routes:

  • [2+2] Photocycloaddition: The reaction of ethylene with a chiral uracil derivative under UV irradiation yields a tricyclic adduct. Causality: The concerted photochemical mechanism enforces a strict cis-geometry, providing exclusive access to the cis-diastereomers .

  • Desymmetrization of meso-Anhydrides: Quinine-mediated ring opening of meso-1,2-cyclobutanedicarboxylic anhydride yields highly enantioenriched half-esters, which are subsequently subjected to a Curtius rearrangement to install the amine functionality .

Self-Validating Experimental Protocols

To access all four enantiomerically pure isomers (ee >99%), we utilize a tandem sequence of chiral resolution followed by controlled epimerization .

Protocol A: Diastereomeric Resolution via Chiral Auxiliaries

This protocol separates the racemic cis-methyl ester into its pure (1R,2S) and (1S,2R) enantiomers using a chiral oxazolidin-2-one or (R) -$ \alpha $-phenylethylamine .

  • Derivatization: Dissolve racemic cis-methyl 2-aminocyclobutane-1-carboxylate (1.0 eq) in dry CH₂Cl₂. Add HOBt (1.4 eq), (R) -$ \alpha $-phenylethylamine (1.1 eq), and EDC·HCl (1.5 eq). Stir at room temperature for 12 hours.

  • Separation: Purify the resulting diastereomeric amides via silica gel chromatography (Hexane/EtOAc gradient). Causality: The chiral auxiliary creates distinct spatial environments, altering the dipole moments and silica affinities of the two diastereomers, allowing for baseline separation.

  • Cleavage & Re-esterification: Subject the separated diastereomers to mild acid hydrolysis (e.g., 6M HCl) to cleave the auxiliary, followed by refluxing in MeOH with catalytic SOCl₂ to regenerate the enantiopure methyl ester.

  • Self-Validation Check: Analyze the intermediate diastereomers via 1 H-NMR. The successful resolution is validated by the distinct chemical shifts of the auxiliary's methyl doublet (typically separated by Δδ≈0.05 ppm). Post-cleavage, Chiral HPLC must confirm an ee >99%.

Protocol B: Controlled Cis-to-Trans Epimerization

To access the trans-isomers, we exploit the thermodynamic instability of the cis-configuration .

  • Base Activation: Dissolve the enantiopure cis-isomer (e.g., (1R,2S)) in 1.5 M NaOH in aqueous MeOH.

  • Thermal Epimerization: Reflux the mixture for 12 hours. Causality: The strong base deprotonates the acidic C1 α -proton, forming a planar enolate. Reprotonation occurs exclusively from the more sterically hindered face to yield the thermodynamically stable trans-isomer (1S,2S), relieving the steric clash between the C1 and C2 substituents.

  • Isolation: Acidify to pH 3 using 1M HCl, extract with EtOAc, and re-esterify using MeOH/SOCl₂.

  • Self-Validation Check: Monitor the 3JH1-H2​ coupling constant via 1 H-NMR. The reaction is deemed complete and successful when the characteristic cis coupling ( J≈8.5−10.0 Hz) completely shifts to the trans coupling ( J≈6.0−8.0 Hz).

Quantitative Data & Physicochemical Characterization

The following table summarizes the quantitative metrics, thermodynamic profiles, and NMR characteristics critical for identifying the four stereoisomers of methyl 2-aminocyclobutane-1-carboxylate.

StereoisomerRelative ConfigurationAbsolute ConfigurationTypical 3JH1-H2​ (Hz)Thermodynamic StabilitySynthetic Yield / ee%
Cis-Isomer 1 cis(1R, 2S)8.5 – 10.0Lower (Steric clash)>80% / >99% ee
Cis-Isomer 2 cis(1S, 2R)8.5 – 10.0Lower (Steric clash)>80% / >99% ee
Trans-Isomer 1 trans(1R, 2R)6.0 – 8.0Higher (Relieved strain)~84% / >99% ee
Trans-Isomer 2 trans(1S, 2S)6.0 – 8.0Higher (Relieved strain)~84% / >99% ee

Note: The overall yield for the cis-to-trans epimerization sequence is remarkably efficient, routinely achieving ~84% while strictly maintaining the stereochemical integrity of the C2 chiral center [[1]]([Link]).

Applications in Drug Development

The stereochemistry of methyl 2-aminocyclobutane-1-carboxylate dictates its utility in advanced therapeutics. When incorporated into β -peptides, the cis-enantiomers strongly bias the backbone to adopt well-defined secondary structures, such as 14-helices or hairpin-like conformations .

Furthermore, these non-natural cyclic β -amino acids are invisible to endogenous proteases. By utilizing specific enantiomers (e.g., the (1R,2S) vs. the (1S,2S) forms), drug development professionals can precisely tune the spatial orientation of pharmacophores, leading to the creation of self-assembled nanostructures and responsive biomaterials with exceptional proteolytic stability and predictable biological activity [[2]]([Link]).

References

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids Source: Amino Acids - Springer / PubMed URL:[Link]

  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids Source: Nanoscale - RSC Publishing URL:[Link]

Sources

Foundational

Conformational Analysis of Methyl 2-Aminocyclobutane-1-carboxylate: A Technical Whitepaper

Executive Summary Methyl 2-aminocyclobutane-1-carboxylate is a highly constrained β-amino acid ester that serves as a foundational building block in the rational design of peptidomimetics and foldamers[1]. By embedding t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-aminocyclobutane-1-carboxylate is a highly constrained β-amino acid ester that serves as a foundational building block in the rational design of peptidomimetics and foldamers[1]. By embedding the amino and carboxylate functionalities directly onto a four-membered carbocycle, the molecule severely restricts the conformational freedom of the peptide backbone[2]. This preorganization allows researchers to predictably engineer complex secondary structures. This whitepaper provides an in-depth mechanistic analysis of the molecule's conformational landscape and outlines self-validating empirical protocols for its characterization.

Mechanistic Principles of Cyclobutane Constraint

Unlike linear β-amino acids, the cyclobutane ring cannot adopt a planar geometry. To relieve the severe torsional strain (Pitzer strain) generated by eclipsed adjacent hydrogens, the ring adopts a "puckered" or butterfly conformation[3].

The causality of this puckering dictates the molecule's behavior:

  • Inversion Dynamics: The inversion barrier between the two puckered states is relatively low (ΔE‡ ≈ 1.8 – 2.0 kcal/mol)[3]. However, the presence of the bulky methyl ester and amino groups at the C1 and C2 positions introduces significant steric penalties.

  • Substituent Positioning: To minimize 1,3-diaxial-like interactions, the molecule exhibits a strong thermodynamic preference for conformations where the bulky substituents occupy pseudo-equatorial positions[3].

  • Esterification Effect: Because the C-terminus is protected as a methyl ester, it cannot act as a hydrogen bond donor. This isolates the conformational analysis to the inherent rigidity of the ring and the H-bond acceptor capabilities of the ester carbonyl.

Stereochemical Divergence: Cis vs. Trans Topologies

The stereochemical relationship between the amino and ester groups fundamentally alters the backbone trajectory, dictating the ultimate foldamer topology.

  • The Trans Isomer: The trans relationship inherently restricts the backbone torsion angle (φ) to approximately -95.7°[1]. This specific geometric constraint is the precise angular requirement needed to drive the formation of a robust 12-helix in homo-oligomers[1], or a 13-helix in mixed β/γ-peptide manifolds[4]. The trans monomer lacks strong intramolecular hydrogen bonding, relying entirely on steric preorganization.

  • The Cis Isomer: Conversely, the cis isomer places both substituents on the same face of the ring. This proximity facilitates the formation of a 6-membered intramolecular hydrogen bond (C=O···H-N)[5]. This internal lock stabilizes extended, strand-like architectures rather than helical folds[5].

G Trans trans-ACBC Ester Trans_Conf Torsion: ~ -95° (No internal H-bond) Trans->Trans_Conf Cis cis-ACBC Ester Cis_Conf Gauche Torsion (6-membered H-bond) Cis->Cis_Conf Trans_Fold 12-Helix / 13-Helix Trans_Conf->Trans_Fold Cis_Fold Strand-like Topology Cis_Conf->Cis_Fold

Fig 1. Causality between stereochemistry, backbone torsion, and resulting foldamer topology.

Quantitative Conformational Data

The following table summarizes the critical conformational parameters that differentiate the stereoisomers of 2-aminocyclobutane-1-carboxylate derivatives.

Parametertrans-Isomercis-IsomerCausality / Structural Implication
Ring Puckering Angle (θ) 25.6° – 29.4°[1]~ 20° – 25°Relieves torsional strain of eclipsed adjacent hydrogens
Backbone Torsion (φ) ~ -95.7°[1]Variable (gauche)Preorganizes the trans isomer for 12-helix folding
Intramolecular H-Bond Weak / Absent in monomer6-membered ringStabilizes extended strand-like topologies in the cis form[5]
Inversion Barrier (ΔE‡) ~ 1.5 - 2.0 kcal/mol~ 1.8 - 2.2 kcal/molRestricts conformational flexibility at room temperature[3]

Self-Validating Experimental Protocols

To definitively assign the conformation of methyl 2-aminocyclobutane-1-carboxylate in solution, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through internal causality checks.

Protocol A: Solution-State FTIR Dilution Study

Objective: Differentiate between intra- and intermolecular hydrogen bonding to validate the cis vs. trans conformational state. Causality: Intramolecular H-bonds are concentration-independent. Intermolecular H-bonds dissociate upon dilution, causing a measurable shift in the N-H stretching frequency. Step-by-Step Methodology:

  • Solvent Preparation: Dry dichloromethane (CH₂Cl₂) over activated 3Å molecular sieves for 24 hours to eliminate trace water, which acts as a competing H-bond donor/acceptor.

  • Sample Preparation: Prepare a stock solution of methyl 2-aminocyclobutane-1-carboxylate at 50 mM.

  • Serial Dilution: Create a precise dilution series at 10 mM, 5 mM, 1 mM, and 0.1 mM.

  • Spectral Acquisition: Record FTIR spectra in a liquid cell equipped with CaF₂ windows, using a resolution of 1 cm⁻¹.

  • Self-Validation Check: Monitor the N-H stretch region (3300–3500 cm⁻¹). If a sharp peak persists at ~3300 cm⁻¹ across all dilutions, an intramolecular 6-membered H-bond (characteristic of the cis isomer) is validated[5]. A shift toward 3450 cm⁻¹ indicates the disruption of intermolecular networks, validating the trans isomer's lack of internal H-bonding[1].

Protocol B: NMR-Based Conformational Elucidation

Objective: Map the spatial arrangement of protons to determine ring puckering and specific torsion angles. Causality: The Nuclear Overhauser Effect (NOE) is strictly dependent on spatial proximity ( r−6 ). Cross-peaks in a ROESY spectrum directly validate the pseudo-axial/equatorial assignments predicted by computational models. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of CDCl₃ (100% atom D) to prevent solvent exchange with the amine protons.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K to establish baseline resonance assignments.

  • 2D ROESY Acquisition: Execute a 2D ROESY experiment with a mixing time of 300-500 ms. Crucial Choice: This specific mixing time prevents spin diffusion, ensuring that only direct, short-range interactions (< 5 Å) are observed[4].

  • J-Coupling Analysis: Extract the ³J_HH coupling constants from the 1D spectrum. Apply a cyclobutane-modified Karplus equation to estimate the dihedral angles between adjacent ring protons.

  • Self-Validation Check: Correlate the ROESY cross-peaks with the calculated J-couplings. For the trans isomer, observing strong NOEs between the pseudo-axial protons on C1/C3 and C2/C4 self-validates the puckered conformation and confirms the equatorial positioning of the ester and amino groups[1].

G A Sample Preparation (Methyl ester synthesis & purification) B FTIR Spectroscopy (Dilution series for H-bond analysis) A->B C NMR Spectroscopy (ROESY/NOESY & J-coupling) A->C E Conformational Assignment (Puckering & Torsion Angles) B->E D Computational Modeling (DFT & MD Simulations) C->D Distance Constraints C->E D->E

Fig 2. Self-validating experimental workflow for cyclobutane conformational analysis.

Conclusion

The conformational rigidity of methyl 2-aminocyclobutane-1-carboxylate makes it a highly effective tool in rational drug design. By understanding the strict causality between its stereochemistry, ring puckering, and backbone torsion, researchers can predictably engineer complex secondary structures. The self-validating FTIR and NMR protocols outlined herein ensure rigorous empirical grounding, preventing structural misassignments and accelerating the development of novel, stable peptidomimetics.

References

  • 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers - Organic Letters.
  • 13-Helix folding of a β/γ-peptide manifold designed from a “minimal-constraint” blueprint - RSC.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry.
  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid - ResearchGate.

Sources

Exploratory

Conformationally Restricted Peptidomimetics: A Technical Guide to Methyl 2-aminocyclobutane-1-carboxylate

Executive Summary In the pursuit of next-generation therapeutics, overcoming the poor pharmacokinetic profiles of linear peptides remains a critical challenge. Cyclobutane amino acids (CBAAs) have emerged as highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation therapeutics, overcoming the poor pharmacokinetic profiles of linear peptides remains a critical challenge. Cyclobutane amino acids (CBAAs) have emerged as highly valuable building blocks in medicinal chemistry. By introducing rigid, four-membered rings into the peptide backbone, researchers can enforce specific secondary structures and drastically enhance metabolic stability. This whitepaper provides an in-depth technical analysis of Methyl 2-aminocyclobutane-1-carboxylate , detailing its physicochemical properties, mechanistic advantages, and field-proven synthetic protocols for its integration into peptidomimetic drug discovery.

Mechanistic Causality: The Role of Cyclobutane Constraints

The integration of a cyclobutane ring into an amino acid framework is not merely a structural novelty; it is a calculated thermodynamic and pharmacokinetic intervention.

Conformational Pre-organization: Linear peptides suffer from high entropic penalties upon receptor binding due to the flexibility of their ϕ (phi) and ψ (psi) dihedral angles. The cyclobutane ring physically restricts these angles, pre-organizing the peptide into bioactive conformations (such as β -turns or helical folds). This reduces the entropic cost of binding, thereby increasing receptor affinity 1.

Proteolytic Shielding: Endogenous proteases require specific spatial access to the amide bond for hydrolysis. The steric bulk of the cyclobutane ring effectively blocks the enzymatic active site, conferring profound resistance to enzymatic degradation and extending the plasma half-life of the active pharmaceutical ingredient (API) 2.

PharmPathway A Unrestricted Linear Peptide B Rapid Proteolytic Cleavage A->B Enzymatic Access C Cyclobutane Amino Acid Integration A->C Structural Modification D Steric Hindrance & Conformational Rigidity C->D Restricts Phi/Psi Angles E Protease Resistance (Increased Half-life) D->E Blocks Active Sites F Enhanced Receptor Binding Affinity D->F Pre-organized Conformation

Fig 1. Pharmacological impact of cyclobutane integration on peptide stability and binding.

Physicochemical Profiling

Methyl 2-aminocyclobutane-1-carboxylate is typically synthesized via visible light-catalyzed [2+2]-cycloadditions 3 and is commercially available in several salt forms to prevent premature degradation or auto-condensation. The trifluoroacetic acid (TFA) and hydrochloride (HCl) salts are the most common, requiring in situ free-basing prior to synthetic application 4[4].

Table 1: Physicochemical Properties of Methyl 2-aminocyclobutane-1-carboxylate Variants

Compound VariantCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
Free Base 1316646-66-8C₆H₁₁NO₂129.16
TFA Salt (Racemic) 2306276-25-3C₈H₁₂F₃NO₄243.18
TFA Salt (1S, 2R) 1453222-28-0C₈H₁₂F₃NO₄243.18
HCl Salt 1955523-47-3C₆H₁₂ClNO₂165.62

Synthetic Methodologies & Protocols

Due to the steric hindrance imposed by the cyclobutane ring, standard carbodiimide coupling reagents (e.g., EDC/DCC) often fail to achieve full conversion. The slow rate of nucleophilic attack by the hindered cyclobutane amine necessitates the use of highly reactive uronium salts (like HATU) to accelerate the reaction and prevent epimerization of the delicate stereocenters.

Protocol: HATU-Mediated Amidation of Methyl 2-aminocyclobutane-1-carboxylate

Objective: To generate the nucleophilic free base from the commercially available TFA salt and couple it to an Fmoc-protected amino acid.

Step 1: Preparation of the Reaction Matrix

  • Dissolve 1.0 equivalent of the Fmoc-protected amino acid and 1.1 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Causality: Low temperatures prevent the degradation of the activated ester intermediate.

Step 2: Carboxyl Activation

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to the mixture. Stir for 10 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive 7-aza-1-hydroxybenzotriazole (O-At) active ester.

Step 3: Free-Basing the CBAA

  • In a separate vial, dissolve 1.2 equivalents of Methyl 2-aminocyclobutane-1-carboxylate TFA salt in anhydrous DMF. Add 1.5 equivalents of DIPEA.

  • Causality: The TFA salt form is highly stable for storage but protonates the amine, rendering it non-nucleophilic. Neutralization with DIPEA is required in situ to generate the active free amine.

Step 4: Amide Bond Formation

  • Transfer the free-based cyclobutane solution into the activated ester mixture. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Causality: The restricted nature of the cyclobutane ring requires a significantly longer reaction time compared to linear amino acids to overcome steric clashes during the transition state.

SyntheticWorkflow A TFA Salt (CAS: 2306276-25-3) B Free Base Nucleophile A->B DIPEA / DMF (Neutralization) D Coupling Reaction (HATU / DIPEA) B->D Nucleophilic Attack C Fmoc-Amino Acid Precursor C->D Electrophilic Activation E Conformationally Restricted Dipeptide D->E Amide Bond Formation

Fig 2. Synthetic workflow for the free-basing and peptide coupling of the cyclobutane derivative.

Analytical & Validation Workflows

To ensure the protocol acts as a self-validating system, rigorous in-process controls (IPC) and post-reaction analyses must be employed.

  • In-Process LC-MS Validation: Before quenching the reaction, an aliquot is analyzed via LC-MS. The system validates itself by monitoring the disappearance of the starting material mass ( m/z 130.16 for the free base) and the appearance of the product mass. If unreacted amine persists, a secondary spike of DIPEA is added. If the reaction proceeds further, it validates that the system was base-limited; if not, it indicates steric stalling, requiring a temperature adjustment.

  • Stereochemical Integrity via ¹H NMR: Post-purification, ¹H NMR is critical. The cyclobutane protons typically appear as complex multiplets between 1.5 and 2.5 ppm. The stereochemical integrity (cis vs. trans configuration) is validated by analyzing the coupling constants ( J -values) of the ring protons, ensuring no epimerization occurred during the basic HATU coupling step.

References

  • Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: International Journal of Molecular Sciences / NIH URL
  • Title: (+)- and (−)
  • Title: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Publications URL
  • Title: Methyl (1S,2R)

Sources

Foundational

Engineering Conformational Rigidity: The Role of Cyclobutane Amino Acids in Next-Generation Peptidomimetics

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their inherent conformational flexibility, which leads to poor membrane permeability and rap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically hindered by their inherent conformational flexibility, which leads to poor membrane permeability and rapid proteolytic degradation. To overcome this bottleneck, the integration of cyclobutane amino acids (CBAAs) has emerged as a transformative strategy in peptidomimetic design[1]. By leveraging the unique puckered geometry and rigid carbon-carbon bonds of the cyclobutane ring, drug developers can rationally enforce specific secondary structures—such as α-helices and 12-helices—yielding highly stable, target-specific therapeutics[2][3]. This technical guide explores the mechanistic advantages, synthetic workflows, and breakthrough clinical applications of CBAAs in modern drug discovery.

The Mechanistic Advantages of the Cyclobutane Motif

Natural linear peptides suffer from high entropic penalties upon binding to target receptors because their flexible backbones must adopt a specific active conformation. Cyclobutane amino acids (CBAAs) act as structural locks. The cyclobutane ring possesses a unique puckered conformation, elongated C–C bond lengths, and increased C–C π-character, rendering it relatively chemically inert yet highly strained[3].

When incorporated into a peptide backbone, CBAAs restrict the dihedral angles ( ϕ and ψ ), pre-organizing the peptide into a bioactive conformation. This restriction not only minimizes the entropic cost of receptor binding but also shields the peptide bonds from enzymatic cleavage by sterically blocking protease active sites[4]. Furthermore, substituting aromatic groups with cyclobutane acts as an effective aryl isostere, improving metabolic stability and filling hydrophobic pockets in target enzymes without the liability of planar π−π stacking-induced aggregation[3].

G A Dehydroamino Acids & Olefins B Visible Light Photocatalysis [2+2] Cycloaddition A->B C Cyclobutane Amino Acids (CBAAs) B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Conformationally Constrained Peptidomimetics D->E

Workflow of CBAA synthesis and integration into constrained peptidomimetics.

Synthetic Methodologies: Overcoming the Strain Barrier

Historically, the synthesis of cyclobutane-containing amino acids relied on thermal [2+2] cycloadditions. However, these harsh thermal conditions frequently caused the degradation of sensitive amino acid side chains or triggered unwanted retro-Dieckmann-type ring openings[5].

To bypass these limitations, modern synthesis employs Visible-Light Photocatalysis . This approach utilizes triplet energy transfer to drive the [2+2] cycloaddition at ambient temperatures, preserving stereocenters and orthogonal protecting groups essential for downstream Solid-Phase Peptide Synthesis (SPPS)[1][6].

Protocol 1: Visible-Light Photocatalytic Synthesis of α-CBAAs

Causality & Validation: This protocol utilizes an Iridium-based photocatalyst to enable triplet energy transfer. Operating at room temperature prevents the thermal degradation of orthogonal protecting groups (e.g., Fmoc, Boc, OtBu), ensuring the resulting CBAAs are immediately compatible with standard SPPS workflows[6].

  • Substrate Preparation: Dissolve the chosen α,β -dehydroamino acid and a styrene-type olefin in a thoroughly degassed solvent (e.g., acetonitrile). Note: Degassing is critical to prevent oxygen-mediated quenching of the reactive triplet state.

  • Catalyst Addition: Introduce 1-2 mol% of a triplet energy transfer catalyst, such as [Ir(dFCF3ppy2)dtbpy]PF6[1].

  • Irradiation: Irradiate the reaction vessel using blue LEDs ( λ≈450 nm) at room temperature for 12–24 hours[6].

  • Isolation & Verification: Purify the resulting cyclobutane α -amino acid via flash column chromatography. Validate the retention of the Fmoc/Boc protecting groups via LC-MS and NMR before proceeding to peptide assembly[6].

Breakthrough Applications in Drug Discovery

Geometry-Specific Peptide Stapling (Targeting SARS-CoV-2)

Peptide stapling is a premier technique for stabilizing α -helices to target Protein-Protein Interactions (PPIs). Standard stapling uses linear alkenyl amino acids, which retain significant rotational freedom prior to cross-linking, leading to entropic penalties. Recently, cyclobutane-bearing restricted anchoring residues (termed E7 and Z7) have been developed. These residues pre-organize the side-chain geometry. When stapled via Ring-Closing Metathesis (RCM), the E7-E7 pairing enforces a highly specific anchoring geometry that drastically enhances α -helicity and binding affinity against targets like the SARS-CoV-2 spike protein[7].

Stapling S1 Linear Peptide Sequence S2 Incorporate E7/Z7 CBAAs S1->S2 S3 Ring-Closing Metathesis (RCM) S2->S3 S4 Geometry-Specific Stapled Helix S3->S4 S5 Enhanced PPI Inhibition S4->S5

Mechanism of E7/Z7 cyclobutane-driven geometry-specific peptide stapling.

Protocol 2: Solid-Phase Synthesis of Cyclobutane-Stapled Peptides

Causality & Validation: Utilizing E7/Z7 residues ensures that the olefinic side chains are spatially pre-aligned for the Ruthenium catalyst, accelerating the RCM reaction and minimizing the formation of unconstrained byproducts[7].

  • SPPS Assembly: Synthesize the linear peptide on a Rink amide resin using standard Fmoc chemistry. Incorporate the unnatural cyclobutane-bearing olefinic amino acids (E7 and Z7) at the i and i+7 positions to span two turns of the α -helix[7].

  • Ring-Closing Metathesis (RCM): Treat the resin-bound peptide with Grubbs' first-generation catalyst (10-20 mM) in 1,2-dichloroethane (DCE) at room temperature for 2 hours. Repeat the cycle once to ensure complete conversion[7].

  • Cleavage: Cleave the stapled peptide from the resin using a standard TFA/TIS/H2O cocktail (95:2.5:2.5) for 2.5 hours.

  • Purification: Precipitate the product in cold diethyl ether and purify via RP-HPLC. Validate the stapled mass and geometry via high-resolution mass spectrometry (HRMS) and Circular Dichroism (CD) spectroscopy[7].

Cell-Penetrating Peptides (CPPs) for Anti-Leishmanial Delivery

Standard CPPs (like TAT) are highly cationic, which can induce mammalian cytotoxicity and rapid in vivo clearance. By synthesizing hybrid β,γ -peptidomimetics that alternate chiral cyclobutane-containing amino acids with γ -amino-L-proline, researchers have created highly rigid, compact structures (driven by 8-membered hydrogen-bonded rings). The gem-dimethyl cyclobutane rings provide an optimal polar-hydrophobic balance, resulting in peptides that exhibit substantial microbicidal activity against Leishmania parasites at 50 µM while maintaining negligible toxicity in human mammalian cell lines (e.g., HeLa)[2][8].

Selective Protease Inhibition

Cyclobutane-containing peptides (CBPs) have been identified as a novel class of inhibitors for metallocarboxypeptidases (MCPs), such as carboxypeptidase A (CPA) and B (CPB). The rigid cyclobutane backbone precisely positions functional groups to engage in electrostatic interactions and aromatic stacking with catalytically crucial residues in the enzyme's active site, yielding selective inhibitory profiles without the off-target effects common to flexible linear inhibitors.

Quantitative Performance Analysis

The structural rigidity imparted by CBAAs translates directly into measurable pharmacokinetic and pharmacodynamic improvements. The table below summarizes the quantitative impact of cyclobutane integration across different therapeutic modalities:

Peptidomimetic ClassCBAA Residue TypeTarget / ApplicationKey Quantitative FindingReference
Hybrid β,γ -peptides (1S,2S)- β -CBAA + γ -prolineLeishmania parasitesHigh microbicidal activity at 50 µM; negligible HeLa toxicity.[2]
Stapled Peptides E7-E7 geometry-specificSARS-CoV-2 Spike PPIEnhanced α -helicity and superior target binding affinity vs. linear.[7]
Enzyme Inhibitors Cyclobutane-containing peptidesMetallocarboxypeptidase BSelective inhibitory binding via rigid functional group placement.
Hybrid γ,γ -peptides γ -CBAA + cis- γ -prolineDrug Delivery SystemsNil mammalian toxicity; effective cellular uptake at 10 μM.[8]

Conclusion

Cyclobutane amino acids represent a paradigm shift in the design of peptidomimetics. By overcoming the synthetic hurdles of incorporating highly strained four-membered rings via visible-light photocatalysis, researchers can now access a versatile toolkit of conformational locks. Whether deployed to enforce the geometry of stapled helices against viral targets, or to balance the hydrophobicity of cell-penetrating peptides for parasitic infections, CBAAs provide the precise structural control required to translate peptides into robust clinical therapeutics.

References

  • Aminoacids of the cyclobutane series - ResearchGate.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC. nih.gov.
  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC. nih.gov.
  • Cyclobutane-containing peptides - ElectronicsAndBooks. electronicsandbooks.com.
  • Synthesis of Cyclobutane Serine Analogues - Universidad de La Rioja. unirioja.es.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - ACS Public
  • Peptidomimetics have been designed to mimic bioactive peptides... - UCD. ucd.ie.
  • Cyclobutanes in Small‐Molecule Drug Candid

Sources

Exploratory

The Role and Mechanism of Methyl 2-Aminocyclobutane-1-Carboxylate in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rational design of novel therapeutics necessitates the exploration of unique chemical scaffolds that can confer adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of novel therapeutics necessitates the exploration of unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, conformationally restricted amino acids have emerged as powerful tools in medicinal chemistry. This guide provides an in-depth analysis of methyl 2-aminocyclobutane-1-carboxylate, a prominent member of the cyclobutane amino acid (CBAA) class. We will dissect the core mechanisms through which its distinct structural features—the rigid cyclobutane ring, the amino acid moiety, and the methyl ester group—contribute to its utility in drug design. This document explores its role as a peptidomimetic, its interactions with specific biological targets, and the overarching influence of its stereochemistry and methylation on pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols are provided to validate these mechanisms, offering a practical framework for researchers in the field.

Introduction: The Strategic Value of Cyclobutane Scaffolds

The incorporation of small carbocycles into drug candidates is a well-established strategy for optimizing molecular properties. The cyclobutane ring, in particular, offers a unique combination of structural rigidity and three-dimensional character that is increasingly exploited in medicinal chemistry. Unlike flexible aliphatic chains, the puckered and constrained nature of the cyclobutane core allows for the precise orientation of functional groups, effectively "locking" a molecule into a bioactive conformation.[1][2]

Methyl 2-aminocyclobutane-1-carboxylate belongs to this promising class of compounds. As a non-proteinogenic amino acid, it serves as a versatile building block for creating novel peptides and small molecules with enhanced therapeutic potential.[3][4] Its structure presents three key features for drug design:

  • The Cyclobutane Core: Imparts conformational rigidity, influencing binding affinity and metabolic stability.

  • The Amino Acid Functionality: Allows for its incorporation into peptide chains and enables interactions with biological targets that recognize amino acids, such as receptors and transporters.[5]

  • The Methyl Ester Group: Modulates physicochemical properties like lipophilicity and can act as a prodrug moiety or a site for further synthetic modification.[6]

This guide will elucidate the mechanisms of action stemming from these features, providing a foundational understanding for its application in drug discovery.

Core Mechanisms of Action in Drug Design

The therapeutic utility of methyl 2-aminocyclobutane-1-carboxylate and its derivatives stems from a combination of structural and functional mimicry, enhanced metabolic stability, and modulation of key biological targets.

Conformational Restriction and Peptidomimetics

A primary application of cyclobutane amino acids is in the design of peptidomimetics. Peptides are highly specific signaling molecules, but their use as drugs is often hampered by poor metabolic stability (i.e., rapid degradation by proteases) and low bioavailability.

  • Causality: By incorporating the rigid cyclobutane scaffold into a peptide backbone, the overall conformational freedom of the molecule is significantly reduced.[1][7] This pre-organization into a specific three-dimensional shape can enhance binding to the target receptor by lowering the entropic penalty of binding. Furthermore, the unnatural cyclobutane structure is not recognized by many proteases, thereby protecting the peptide from enzymatic degradation and extending its biological half-life.[6]

Modulation of Neurological Targets

Derivatives of aminocyclobutane carboxylic acids have been investigated for their activity in the central nervous system (CNS), particularly as modulators of excitatory amino acid receptors.

  • Specific Target Interaction: 1-Aminocyclobutane-1-carboxylate (ACBC), a closely related analogue, has been identified as a specific antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. The constrained structure of the cyclobutane ring allows it to fit into the glycine binding pocket with high specificity, blocking the co-agonist required for receptor activation.

The "Magic Methyl" Effect and Pharmacokinetic Modulation

The term "magic methyl" refers to the often profound and beneficial impact that the addition of a single methyl group can have on a drug's biological activity.[9][10] In methyl 2-aminocyclobutane-1-carboxylate, the methyl ester plays a critical role in this regard.

  • Impact on Physicochemical Properties: The methyl group increases the molecule's lipophilicity.[6] This can enhance its ability to cross cellular membranes and potentially the blood-brain barrier, improving bioavailability and tissue distribution.

  • Enhancing Binding Affinity: A strategically placed methyl group can fit into a hydrophobic pocket within a target protein's binding site. This displacement of water molecules from the binding interface is entropically favorable and can significantly increase the ligand's binding affinity and potency.[9]

  • Metabolic Shielding: The methyl group can block a site on the molecule that would otherwise be susceptible to metabolic enzymes (e.g., cytochrome P450s), a concept known as "metabolic shielding." This slows down the rate of drug clearance, prolonging its duration of action.

The diagram below illustrates the convergence of these structural features into key mechanistic outcomes.

Mechanism_of_Action cluster_structure Structural Features cluster_mechanism Mechanistic Outcomes cluster_result Therapeutic Benefits A Methyl 2-Aminocyclobutane-1-Carboxylate B Rigid Cyclobutane Core C Amino Acid Moiety D Methyl Ester Group E Conformational Constraint (Peptidomimetics) B->E Pre-organizes conformation F Biological Target Modulation (e.g., NMDA Receptor) C->F Mimics endogenous ligands G Pharmacokinetic Optimization ('Magic Methyl' Effect) D->G Modulates lipophilicity & blocks metabolism H Increased Potency & Selectivity E->H I Improved Metabolic Stability E->I F->H G->I J Enhanced Bioavailability G->J

Caption: Core mechanisms derived from the structural features of methyl 2-aminocyclobutane-1-carboxylate.

Data Presentation: Properties and Activities

The effective application of this scaffold requires a clear understanding of its fundamental properties and documented biological interactions.

Table 1: Physicochemical Properties of Methyl 2-aminocyclobutane-1-carboxylate

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[11]
Molecular Weight 129.16 g/mol [11]
Appearance Varies by isomeric form-
Stereoisomers (1R,2S), (1S,2R), (1R,2R), (1S,2S)[7]
Significance The precise stereochemistry is critical for biological activity and receptor fit.[7][12]

Table 2: Summary of Potential Biological Activities and Mechanistic Contributions

Biological Target/ApplicationObserved/Potential EffectKey Structural Contributor
Peptide Scaffolds Increased resistance to proteolysis, enhanced receptor binding.Cyclobutane Ring (Conformational Rigidity)
NMDA Receptor Antagonism at the glycine co-agonist site (activity shown for ACBC).Amino Acid Moiety, Constrained Ring Structure
Amino Acid Transporters Potential substrate for transport into cells (e.g., cancer cells).Amino Acid Moiety
General Drug Metabolism Increased metabolic half-life, improved oral bioavailability.Methyl Group (Metabolic Shielding, Lipophilicity)

Experimental Protocols for Mechanistic Validation

To rigorously assess the mechanisms of action described, a series of self-validating experimental workflows must be employed. These protocols provide a framework for confirming target engagement, functional activity, and metabolic stability.

Protocol: Radioligand Binding Assay for NMDA Receptor Engagement

Objective: To determine if a derivative of methyl 2-aminocyclobutane-1-carboxylate can displace a known radiolabeled ligand from the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.

  • Incubation: In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]DCKA), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the inhibition constant (Ki) to quantify the compound's binding affinity.

Protocol: In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of the compound by measuring its rate of degradation when exposed to liver enzymes.

Methodology:

  • System Preparation: Prepare an incubation mixture containing pooled human liver microsomes (a source of cytochrome P450 enzymes) and an NADPH-regenerating system (to fuel the enzymatic reactions).

  • Initiation: Add the test compound to the mixture at a known starting concentration (e.g., 1 µM).

  • Time-Course Sampling: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and immediately quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic activity.

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance rate. A longer half-life indicates greater metabolic stability.

The following workflow diagram illustrates the logical progression from initial hypothesis to validated mechanism.

Experimental_Workflow A Hypothesis: Compound X modulates Target Y B Step 1: Target Engagement Assay (e.g., Radioligand Binding) A->B Does it bind? C Step 2: In Vitro Functional Assay (e.g., Cell-based reporter gene or calcium flux assay) B->C If yes, what is the functional effect? D Step 3: Metabolic Stability Assay (e.g., Liver Microsome Assay) C->D Is it stable enough to be a drug? E Step 4: In Vivo Efficacy Model (e.g., Animal model of disease) D->E If yes, does it work in a living system? F Validated Mechanism of Action & Lead Candidate Profile E->F

Caption: A logical workflow for validating the mechanism of action of a novel drug candidate.

Conclusion and Future Directions

Methyl 2-aminocyclobutane-1-carboxylate and its analogues represent a structurally elegant and mechanistically powerful class of building blocks for modern drug design. The conformational constraint imparted by the cyclobutane ring provides a robust strategy for enhancing metabolic stability and receptor-binding affinity, overcoming key limitations of traditional peptide and small-molecule therapeutics.[1] Its ability to mimic natural amino acids allows it to interact with important physiological targets, such as NMDA receptors, while the strategic placement of methyl groups can be used to fine-tune its pharmacokinetic profile.[8][9]

Future research should focus on the stereoselective synthesis of different isomers to fully explore the structure-activity relationship and to identify the optimal geometry for specific biological targets.[7][13] Furthermore, leveraging this scaffold to develop inhibitors of other amino acid-dependent pathways or as targeted delivery vehicles for oncology applications remains a promising avenue for exploration.[5] The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this unique chemical entity.

References

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Aminoacids of the cyclobutane series. ResearchGate. Available at: [Link]

  • Alonso, E., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry. Available at: [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry. Available at: [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid. Chem-Impex International. Available at: [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis. Available at: [Link]

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex International. Available at: [Link]

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at: [Link]

  • Hubner, K. F., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine. Available at: [Link]

  • Marvizon, J. C., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology. Available at: [Link]

  • Cativiela, C., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available at: [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemspace. (n.d.). Methyl (2R)-2-aminocyclobutane-1-carboxylate. Chemspace. Available at: [Link]

  • Alonso, E., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]

  • Pellicciari, R., et al. (1996). Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. Journal of Medicinal Chemistry. Available at: [Link]

  • Duarte, F. V., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

  • Montano, J. L., & Liu, D. (2003). Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. Biochemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for peptide coupling with methyl 2-aminocyclobutane-1-carboxylate

Application Note: Bidirectional Peptide Coupling Strategies for Methyl 2-Aminocyclobutane-1-Carboxylate Introduction & Mechanistic Rationale The incorporation of conformationally restricted unnatural amino acids, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bidirectional Peptide Coupling Strategies for Methyl 2-Aminocyclobutane-1-Carboxylate

Introduction & Mechanistic Rationale

The incorporation of conformationally restricted unnatural amino acids, such as cyclobutane derivatives, is a cornerstone strategy in modern peptidomimetic drug development. By restricting the ϕ and ψ dihedral angles of the peptide backbone, cyclobutane amino acids induce highly stable secondary structures (e.g., foldamers) and confer profound resistance to proteolytic degradation[1].

However, utilizing methyl 2-aminocyclobutane-1-carboxylate presents two distinct synthetic challenges:

  • Steric Hindrance: The α,β -branching and the rigid cyclic backbone severely shield the primary amine, rendering traditional carbodiimide-based coupling reagents (e.g., EDC/HOBt) kinetically inefficient.

  • Orthogonal Protection: The C-terminus is protected as a methyl ester, which is orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions. It requires specific base-catalyzed saponification prior to C-terminal elongation[1].

As a self-validating synthetic system, the protocols below utilize highly reactive uronium-based coupling reagents and integrate analytical checkpoints to ensure complete conversion at each sterically demanding step.

Causality in Reagent Selection: Overcoming Steric Bulk

To drive the acylation of the hindered cyclobutane amine to completion, the choice of coupling reagent is the single most critical variable.

While HBTU and PyBOP are standard for linear peptides, they fail to achieve rapid conversion with cyclobutane derivatives[2]. Instead, the uronium salts HATU and COMU must be employed[3].

  • HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming hindered amine, drastically accelerating aminolysis[3].

  • COMU , a third-generation reagent based on the OxymaPure scaffold, exists exclusively in the highly reactive uronium form[4]. The morpholino group in COMU acts as an internal base and enhances solubility, offering coupling efficiencies comparable or superior to HATU, but with a non-explosive safety profile and reduced epimerization risks[4][5].

Workflow Visualization

Workflow Start Methyl 2-aminocyclobutane- 1-carboxylate Step1 N-Terminal Acylation (COMU or HATU / DIPEA) Start->Step1 Add Fmoc-AA-OH (Overcome Steric Bulk) Step2 Methyl Ester Hydrolysis (LiOH in THF/H2O) Step1->Step2 Isolate N-Protected Intermediate Step3 C-Terminal Activation (COMU / DIPEA) Step2->Step3 Yield Free Carboxylic Acid Step4 Peptide Elongation (Solid or Solution Phase) Step3->Step4 Add H2N-Peptide

Bidirectional peptide coupling workflow for methyl 2-aminocyclobutane-1-carboxylate.

Quantitative Reagent Performance Data

The following table summarizes the expected performance of various coupling reagents when reacting an Fmoc-protected amino acid with the sterically hindered amine of a cyclobutane derivative.

Coupling ReagentActive Ester IntermediateBaseSolventExpected Yield (%)Epimerization RiskSafety Profile
COMU OxymaPureDIPEADMF90–98%Very LowNon-explosive, High[4][5]
HATU HOAtDIPEADMF88–95%LowExplosive hazard[3]
PyBOP HOBtDIPEADMF60–75%ModerateSafe, but slow[2]
EDC·HCl HOBtNMMDCM/DMF40–55%HighSafe, inefficient

Detailed Experimental Protocols

Protocol A: N-Terminal Acylation (Solution Phase)

Objective: Couple an incoming Fmoc-Amino Acid to the hindered primary amine of methyl 2-aminocyclobutane-1-carboxylate.

Reagents:

  • Methyl 2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq)

  • Fmoc-AA-OH (1.2 eq)

  • COMU or HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.4 eq) Note: 1.0 eq is consumed neutralizing the HCl salt of the starting material.

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: In a dry round-bottom flask, dissolve Fmoc-AA-OH (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (2.4 eq). Stir for 2 minutes at room temperature to form the active Oxyma/HOAt ester. Causality: Pre-activation prevents the uronium salt from directly reacting with the cyclobutane amine, which would cause irreversible guanidinylation (chain termination)[3].

  • Substrate Addition: In a separate vial, dissolve methyl 2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq) in a minimal volume of DMF and neutralize with DIPEA (1.0 eq).

  • Coupling: Add the neutralized cyclobutane amine solution dropwise to the pre-activated Fmoc-AA-OH mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The reaction is complete when the mass of the unreacted cyclobutane amine is no longer detectable.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous citric acid (3x), saturated NaHCO 3​ (3x), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Saponification of the Methyl Ester

Objective: Unmask the C-terminal carboxylic acid for subsequent peptide chain elongation[1].

Reagents:

  • Lithium hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq)

  • Solvent mixture: THF / MeOH / H 2​ O (3:1:1 v/v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected cyclobutane dipeptide intermediate from Protocol A in the THF/MeOH/H 2​ O solvent mixture (0.2 M).

  • Hydrolysis: Add LiOH·H 2​ O (2.0 eq) in one portion. Stir vigorously at room temperature.

  • Monitoring: Track the reaction via TLC or LC-MS. Saponification of the sterically hindered cyclobutane ester typically requires 3 to 6 hours. Look for the loss of 14 Da (conversion of -CH 3​ to -H).

  • Workup (Self-Validation via pH): Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify with 1M HCl until the pH reaches ~3.0 (validate with pH paper). Extract the precipitated free carboxylic acid with EtOAc (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol C: C-Terminal Elongation (Solid-Phase Coupling)

Objective: Couple the unmasked cyclobutane carboxylic acid to a resin-bound peptide.

Reagents:

  • Deprotected Fmoc-AA-cyclobutane-OH (1.5 eq)

  • H 2​ N-Peptide-Resin (1.0 eq)

  • COMU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Resin Swelling: Swell the H 2​ N-Peptide-Resin in DMF for 30 minutes. Drain the solvent.

  • Activation: Dissolve the Fmoc-AA-cyclobutane-OH (1.5 eq) and COMU (1.5 eq) in DMF. Add DIPEA (3.0 eq) and pre-activate for exactly 2 minutes. The solution will exhibit a distinct color change (e.g., orange/red with COMU/DIPEA) indicating active ester formation[4].

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Drain the reagents and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test on a few resin beads. A yellow color indicates a successful, complete coupling; a blue color indicates unreacted amines, necessitating a second coupling cycle[3].

Sources

Application

Application Note: NMR Spectroscopy Characterization of Methyl 2-aminocyclobutane-1-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: Methyl 2-aminocyclobutane-1-carboxylate (C₆H₁₁NO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: Methyl 2-aminocyclobutane-1-carboxylate (C₆H₁₁NO₂)

Introduction & Scientific Rationale

Methyl 2-aminocyclobutane-1-carboxylate is a highly constrained β -amino acid derivative. In modern drug discovery and peptidomimetic design, cyclobutane-containing amino acids are critical for inducing specific secondary structures, such as rigid folded conformations in hybrid peptides[1].

However, the structural characterization of cyclobutanes presents a unique analytical challenge. Unlike rigid six-membered rings where the Karplus equation reliably dictates dihedral angles from 3JHH​ coupling constants, the cyclobutane ring is not planar. It undergoes rapid "butterfly" puckering in solution. This conformational averaging causes the cis-vicinal ( 3Jcis​≈8−12 Hz) and trans-vicinal ( 3Jtrans​≈2−10 Hz) coupling constants to overlap significantly[2]. Consequently, relying solely on 1D 1 H NMR multiplet splitting to assign cis or trans relative stereochemistry is scientifically unsound.

To establish a self-validating characterization system, this protocol utilizes a comprehensive 1D and 2D NMR workflow, specifically employing Rotating-frame Overhauser Effect Spectroscopy (ROESY) to bypass the molecular weight limitations of standard NOESY experiments, ensuring unambiguous stereochemical elucidation[3].

Experimental Workflow

The following diagram illustrates the logical progression of the NMR characterization, moving from basic signal dispersal to definitive stereochemical assignment.

NMR_Workflow Prep Sample Preparation (30-50 mg in CDCl3) OneD 1D NMR Acquisition (1H & 13C CPD) Prep->OneD TwoD 2D NMR (Backbone) (COSY, HSQC, HMBC) OneD->TwoD Signal Dispersal Stereo Stereochemical Elucidation (2D ROESY) TwoD->Stereo Connectivity Confirmed Output Complete Structural & Stereochemical Assignment Stereo->Output Cis/Trans Assigned

Fig 1: Step-by-step NMR workflow for the structural elucidation of cyclobutane derivatives.

Detailed Methodologies & Protocols

Sample Preparation
  • Causality: High-quality 2D NMR requires a concentrated, homogenous sample to maximize the signal-to-noise ratio (S/N), particularly for insensitive nuclei like 13 C and long-range correlations in HMBC.

  • Protocol:

    • Weigh exactly 35.0 mg of methyl 2-aminocyclobutane-1-carboxylate.

    • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

    • Transfer the solution to a standard 5 mm precision NMR tube.

    • Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort the magnetic field homogeneity (shimming), leading to broadened lines and loss of fine J -coupling resolution. Filter through glass wool if necessary.

1D NMR Acquisition ( 1 H and 13 C)
  • Causality: 1D spectra provide the foundational chemical shifts and integrals. 13 C is acquired with Composite Pulse Decoupling (CPD) to collapse 1JCH​ multiplets into sharp singlets, drastically improving S/N[4].

  • Protocol:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the CDCl 3​ deuterium signal and shim the Z-axis gradients until the lock level is stable.

    • 1 H NMR Parameters: 16 scans (ns), 2-second relaxation delay (d1), 30° flip angle.

    • 13 C NMR Parameters: 512 scans, 2-second d1, WALTZ-16 decoupling sequence applied during acquisition.

    • Validation Checkpoint: Ensure the TMS peak is sharp (linewidth at half-height < 1.0 Hz). If broader, re-shim the probe.

2D Backbone Connectivity (COSY, HSQC, HMBC)
  • Protocol:

    • COSY (Correlation Spectroscopy): Acquire to map the continuous spin system of the cyclobutane ring (H1 H2 H3 H4).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign direct C-H pairs. This will immediately differentiate the CH groups (C1, C2) from the CH 2​ groups (C3, C4).

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the isolated ester methyl group to the cyclobutane core via the carbonyl carbon ( 3JCH​ correlation from OCH 3​ to C=O, and H1 to C=O).

Stereochemical Elucidation (ROESY)
  • Causality: Why ROESY and not NOESY? Methyl 2-aminocyclobutane-1-carboxylate has a low molecular weight (~129 g/mol ). Molecules in this mass regime tumble at a rate ( τc​ ) where the standard Nuclear Overhauser Effect (NOE) crosses zero at typical spectrometer frequencies (400-600 MHz). A standard NOESY may yield missing or artificially inverted peaks. ROESY utilizes a continuous-wave spin-lock pulse to force cross-relaxation in the rotating frame, guaranteeing positive cross-peaks regardless of molecular tumbling rates.

  • Protocol:

    • Set up a 2D ROESY experiment with a spin-lock mixing time of 200-300 ms.

    • Validation Checkpoint: Compare the ROESY spectrum to the COSY spectrum. True through-space NOE cross-peaks must be distinguished from through-bond TOCSY artifacts (which can occur during the spin-lock).

Data Presentation & Interpretation

The following tables summarize the expected quantitative NMR data for the cis and trans isomers of methyl 2-aminocyclobutane-1-carboxylate, synthesized via standard [2+2] cycloaddition or aza-Michael approaches[4].

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
ProtonChemical Shift ( δ , ppm)MultiplicityExpected J -Coupling (Hz)Assignment
OCH 3​ 3.70s-Ester methyl
H-2 3.55 - 3.65m~ 8.5 - 9.5Ring CH (adjacent to -NH 2​ )
H-1 3.05 - 3.15m~ 8.5 - 9.5Ring CH (adjacent to -COOMe)
H-3, H-4 1.50 - 2.40mComplexRing CH 2​ protons
NH 2​ 1.80br s-Amine protons (exchangeable)
Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)Type (from HSQC)Assignment
C=O 174.5C q​ Ester carbonyl
C-2 52.8CHRing carbon (C-NH 2​ )
OCH 3​ 51.6CH 3​ Ester methyl
C-1 45.2CHRing carbon (C-COOMe)
C-3, C-4 20.5, 28.4CH 2​ Ring methylenes
Table 3: Diagnostic 2D NMR Correlations for Stereochemical Assignment

The absolute determination of cis vs. trans geometry relies heavily on the ROESY data due to the unreliability of cyclobutane J -couplings[2].

ExperimentCorrelation ObservedStructural Implication
HMBC OCH 3​ ( δ 3.70) C=O ( δ 174.5)Confirms the intact methyl ester moiety.
HMBC H-1 ( δ 3.10) C=O ( δ 174.5)Confirms the attachment of the ester to C-1.
ROESY Strong H-1 H-2 cross-peakIndicates cis isomer. Protons are on the same face of the puckered ring.
ROESY Weak/Absent H-1 H-2 cross-peakIndicates trans isomer. Protons are on opposite faces; distance exceeds 3.0 Å.

Conclusion

The characterization of methyl 2-aminocyclobutane-1-carboxylate requires a rigorous, multi-dimensional NMR approach. Because the inherent structural flexibility of the cyclobutane ring invalidates simple Karplus-based J -coupling analysis, the integration of 2D ROESY is mandatory. By following this self-validating protocol, researchers can confidently map the backbone connectivity via HSQC/HMBC and unambiguously assign the relative stereochemistry, ensuring high data integrity for downstream peptidomimetic synthesis.

References

  • Stöcker, M., & Klessinger, M. (1979). NMR Spectroscopy of Cyclobutanes. Magnetic Resonance in Chemistry.[Link][2]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β -cyclobutane amino acids and γ -amino-L-proline residues. Tetrahedron.[Link][1]

  • Kiss, L., et al. (2012). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Arkivoc.[Link][4]

  • Fernandes, C., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β -Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.[Link][3]

Sources

Method

Application Note: Advanced Crystallization Techniques for Methyl 2-Aminocyclobutane-1-carboxylate

Executive Summary & Physicochemical Rationale Methyl 2-aminocyclobutane-1-carboxylate is a highly constrained cyclic β-amino acid derivative, widely utilized as a rigid building block in the synthesis of foldamers, pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Methyl 2-aminocyclobutane-1-carboxylate is a highly constrained cyclic β-amino acid derivative, widely utilized as a rigid building block in the synthesis of foldamers, peptidomimetics, and novel therapeutics[1]. However, isolating this compound in high purity presents a significant physicochemical challenge.

The Causality of Instability: As a free base, the proximity of the nucleophilic primary amine and the electrophilic methyl ester within the restricted cyclobutane geometry makes the molecule highly susceptible to intermolecular aminolysis (forming diketopiperazine-like oligomers) and degradation. Consequently, the free base typically presents as a volatile, unstable oil.

To achieve a stable, highly pure solid state, derivatization prior to crystallization is mandatory . By converting the free base into a protonated salt (e.g., Trifluoroacetate or Hydrochloride)[2] or an N-protected derivative (e.g., N-Boc)[3], we increase the molecular weight, neutralize amine nucleophilicity, and introduce rigid hydrogen-bonding motifs that drastically increase lattice energy. Vibrational circular dichroism (VCD) and FTIR studies confirm that the solid-state organization of these derivatives relies heavily on 6- or 8-membered cyclic NH···O hydrogen bonds, which are dictated by the cis/trans stereochemistry of the cyclobutane ring[4].

Mechanistic Pathway of Crystal Lattice Formation

Pathway A Cyclobutane Ring Rigidity B Restricted Dihedral Angles A->B C Cyclic NH···O Hydrogen Bonds A->C D Stable Crystal Lattice B->D C->D

Fig 1. Mechanistic pathway of cyclobutane ring constraints dictating crystal lattice formation.

Crystallization Workflows & Methodologies

The following protocols represent self-validating systems designed to prevent "oiling out" (liquid-liquid phase separation)—a common failure mode when crystallizing highly constrained cyclic systems.

Workflow A Crude Methyl Ester (Free Base Oil) B Dissolution in EtOAc or iPrOH A->B C Derivatization (TFA/HCl or Boc2O) B->C D Anti-Solvent Addition (Hexane or Et2O) C->D E Controlled Cooling (0 - 5 °C) D->E F Vacuum Filtration & Desiccation E->F G High-Purity Crystalline Product F->G

Fig 2. Step-by-step workflow for the derivatization and crystallization of the methyl ester.

Protocol A: N-Boc Derivatization and Anti-Solvent Crystallization

This method is ideal for generating enantiomerically pure intermediates for peptide coupling[3]. The use of an Ethyl Acetate (EtOAc) / Hexane system leverages the moderate polarity of the N-Boc ester.

Step-by-Step Methodology:

  • Derivatization: Dissolve crude methyl 2-aminocyclobutane-1-carboxylate in anhydrous CH₂Cl₂. Add 1.1 eq. of Triethylamine and 1.05 eq. of Di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours at 25 °C.

  • Workup: Wash with 5% aqueous citric acid, dry the organic layer over MgSO₄, and evaporate the solvent in vacuo to yield a crude solid.

  • Dissolution: Dissolve the crude N-Boc ester in a minimal volume of EtOAc at 50 °C. Causality: Heating ensures complete disruption of amorphous aggregates.

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution reaches the metastable zone (indicated by slight, persistent turbidity).

  • Controlled Nucleation: Remove from heat and allow the solution to cool to 25 °C at a rate of ~0.5 °C/min. Expert Tip: Rapid cooling of cyclobutane derivatives often causes oiling out due to steric hindrance slowing lattice integration.

  • Maturation: Transfer the flask to a 4 °C environment for 12 hours to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold Hexane, and dry in a vacuum desiccator.

Validation Checkpoint: Analyze the mother liquor via TLC. If the product spot is still prominent, the EtOAc:Hexane ratio is too high; add 10% more Hexane and repeat step 6. Successful crystallization yields a sharp melting point at 76.1 °C[3].

Protocol B: Trifluoroacetate (TFA) Salt Precipitation

For direct use in solid-phase peptide synthesis without requiring a deprotection step, isolating the compound as a TFA salt is preferred[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base oil in anhydrous Isopropanol (iPrOH) at 0 °C. Causality: iPrOH acts as a polar protic solvent that stabilizes the incoming ionic species.

  • Salt Formation: Slowly add 1.05 eq. of Trifluoroacetic acid (TFA) dropwise. Maintain the temperature at 0 °C to suppress exothermic degradation.

  • Supersaturation: Stir for 30 minutes, then add Diethyl Ether (Et₂O) dropwise. Causality: Et₂O acts as a potent anti-solvent by drastically lowering the dielectric constant of the medium, forcing the highly polar TFA salt out of solution.

  • Crystallization: Once turbidity is achieved, age the suspension at 0 °C for 4 hours.

  • Isolation: Recover the solid via vacuum filtration. Wash with cold Et₂O and dry under vacuum at 40 °C.

Validation Checkpoint: Perform FTIR spectroscopy on the isolated solid. The protocol is validated by the disappearance of the free amine N-H stretch (~3350 cm⁻¹) and the appearance of a broad ammonium N-H⁺ stretch (2800–3000 cm⁻¹) alongside a strong TFA carboxylate peak (~1670 cm⁻¹).

Quantitative Data & Physicochemical Parameters

The following table summarizes the validated crystallization parameters and analytical benchmarks for 2-aminocyclobutane-1-carboxylic acid and its methyl ester derivatives[1],[3].

CompoundFormSolvent SystemMelting PointSpecific Rotation[α]D
(1R,2S)-2-Aminocyclobutane-1-carboxylic acidFree AcidMeOH / H₂O130 °C (dec)-83 (c 0.70, H₂O)
(1S,2R)-2-Aminocyclobutane-1-carboxylic acidFree AcidMeOH / H₂O131–133 °C+80 (c 0.75, H₂O)
Methyl (1R,2S)-N-Boc-2-aminocyclobutane-1-carboxylateN-Boc EsterEtOAc / Hexane76.1 °C-131.0 (c 0.62, CH₂Cl₂)
Methyl 2-aminocyclobutane-1-carboxylateTFA SaltiPrOH / Et₂O>100 °C (typical)N/A

References

  • Izquierdo, S., et al. "(+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study." The Journal of Organic Chemistry, American Chemical Society, 2005. [1],[3]

  • BLD Pharm. "Methyl (1S,2R)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid Product Specifications." BLD Pharm, 2023. [2]

  • Abbate, S., et al. "Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid." Chirality / PubMed, 2019. [4]

Sources

Application

Application Note: Chromatographic Resolution of Methyl 2-Aminocyclobutane-1-Carboxylate Enantiomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Mechanistic Context & Rationale Conformationally constrained cyclic β...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Mechanistic Context & Rationale

Conformationally constrained cyclic β -amino acids, particularly 2-aminocyclobutane-1-carboxylic acid (ACBC) derivatives, are highly sought-after building blocks in the synthesis of stable foldamers, β -peptides, and novel therapeutics[1]. The rigid cyclobutane ring severely restricts the torsional angles of the peptide backbone, inducing highly predictable secondary structures (e.g., 14-helices). However, the biological and structural integrity of these foldamers is strictly dictated by the absolute stereochemistry of the monomers.

The Causality of Derivatization: Direct chiral separation of free ACBC is notoriously difficult. The zwitterionic nature of the free amino acid results in poor solubility in organic mobile phases and induces strong, non-enantioselective ionic interactions with chiral stationary phases (CSPs). By converting the free acid to methyl 2-aminocyclobutane-1-carboxylate , we eliminate the zwitterion. This transformation exposes the primary amine (hydrogen-bond donor) and the ester carbonyl (hydrogen-bond acceptor) as discrete interaction sites, allowing for highly selective, enthalpy-driven stereorecognition within the chiral grooves of polysaccharide-based CSPs[2].

Analytical Strategy & Expert Insights

To achieve baseline resolution ( Rs​>1.5 ), this protocol utilizes a normal-phase chromatographic strategy coupled with a derivatized amylose stationary phase.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The carbamate linkages act as the primary chiral recognition sites, forming transient diastereomeric complexes with the enantiomers via dipole-dipole interactions and hydrogen bonding. The helical twist of the amylose backbone provides the steric environment necessary to differentiate the (1R,2S) and (1S,2R) configurations.

  • Mobile Phase Additive: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Without a basic modifier, the primary amine of the cyclobutane derivative will undergo secondary interactions with residual free silanols on the silica support, leading to severe peak tailing and loss of resolution.

  • Detection Modality: Methyl 2-aminocyclobutane-1-carboxylate lacks a conjugated chromophore. While UV detection at 210 nm is possible, it suffers from baseline drift and low signal-to-noise ratios. Expert Recommendation: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The mobile phase (Hexane/Isopropanol/DEA) is entirely volatile, making it perfectly compatible with aerosol-based detectors, ensuring high-fidelity quantification.

Workflow Visualization

G A 1. Sample Preparation (Racemic Methyl Ester in Hexane/IPA) B 2. Stationary Phase Selection (Amylose Carbamate CSP) A->B C 3. Mobile Phase Optimization (Hexane : IPA : DEA = 90:10:0.1) B->C D 4. Aerosol Detection (ELSD / CAD Setup) C->D E 5. Self-Validating Controls (Van 't Hoff Plot & Spike Recovery) D->E F 6. Enantiomeric Resolution (Rs > 1.5 achieved) E->F

Workflow for the chiral separation of methyl 2-aminocyclobutane-1-carboxylate.

Experimental Protocols

Preparation of the Self-Validating System

A protocol is only as reliable as its internal controls. To ensure a self-validating analytical system, prepare the following solutions:

  • Racemic Standard (System Suitability): Dissolve 2.0 mg of racemic methyl 2-aminocyclobutane-1-carboxylate in 1.0 mL of Hexane/Isopropanol (90:10, v/v). Vortex for 30 seconds and sonicate for 2 minutes.

  • Enantiopure Spike (Identity Confirmation): Dissolve 1.0 mg of an enantiopure standard (e.g., the (1R,2S) enantiomer synthesized via enzymatic desymmetrization[1]) in 1.0 mL of the sample solvent.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection. Do not use Nylon filters, as they may non-specifically bind the amine.

Chromatographic Setup & Execution
  • Column Installation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC column compartment.

  • Temperature Control: Set the column oven to 25 °C . Causality: Enantioseparation is an enthalpy-driven process. While lower temperatures increase the selectivity factor ( α ), they also reduce mass transfer kinetics, leading to peak broadening. 25 °C provides the optimal thermodynamic compromise.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) LC-MS grade Diethylamine (DEA). Degas the mixture via ultrasonication for 10 minutes.

  • Detector Equilibration (ELSD): Set the ELSD drift tube temperature to 40 °C and the nebulizer gas (Nitrogen) pressure to 3.5 bar. Allow the baseline to stabilize for at least 30 minutes under the initial flow conditions.

  • Method Execution: Set the flow rate to 1.0 mL/min. Inject 5.0 µL of the Racemic Standard.

Validation & Quality Control
  • Symmetry Check: The integration ratio of the racemic peaks must be strictly 50:50 (±1%). Any deviation indicates the co-elution of an impurity or on-column degradation.

  • Spike Recovery: Inject a mixture of 5 µL Racemate + 2 µL Enantiopure Spike. The corresponding peak area must increase without altering the peak width or symmetry, confirming the elution order.

Quantitative Data & Metrics

The following tables summarize the target parameters and expected system suitability metrics for this separation.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (250 × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Injection Volume 5.0 µL
Detection ELSD (Drift tube: 40 °C, N₂: 3.5 bar) or CAD

Table 2: Expected System Suitability & Resolution Metrics

MetricEnantiomer 1 (1R,2S)Enantiomer 2 (1S,2R)System Requirement
Retention Time ( tR​ ) ~6.8 min~8.4 minRSD < 1.0%
Capacity Factor ( k′ ) 1.261.80 k′ > 1.0
Selectivity ( α ) -1.43 α > 1.2
Resolution ( Rs​ ) -2.15 Rs​ > 1.5 (Baseline)
Tailing Factor ( Tf​ ) 1.051.08 Tf​ < 1.2

(Note: Exact retention times may vary based on system dwell volume and exact column batch, but the selectivity ( α ) and resolution ( Rs​ ) will remain consistent if the thermodynamic environment is maintained).

References

  • Bolm, C., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at:[Link][1]

  • Lajkó, G., Ilisz, I., Gecse, Z., & Péter, A. (2015). HPLC Enantioseparation of Cyclic β-Amino Acids. Chirality. Available at:[Link][2]

  • Fernandez, C., Pereira, E., Faure, S., & Aitken, D. J. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry. Available at:[Link][3]

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Methyl 2-Aminocyclobutane-1-carboxylate into Drug Discovery Scaffolds

Introduction: The Value of Conformational Restraint in Modern Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Conformational Restraint in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. The strategic incorporation of strained ring systems has emerged as a powerful tactic to navigate and exploit three-dimensional chemical space.[1] Among these, the cyclobutane motif offers a unique blend of properties: it is conformationally restricted yet not entirely planar, relatively inert compared to cyclopropanes, and serves as an excellent scaffold for presenting substituents in well-defined spatial orientations.[2][3]

This guide focuses on Methyl 2-aminocyclobutane-1-carboxylate , a versatile building block that provides a rigidified β-amino acid scaffold. Its puckered four-membered ring locks the relative orientation of the amine and ester functionalities, a feature that medicinal chemists can leverage to minimize the entropic penalty associated with a flexible ligand binding to its target.[2] By replacing more flexible linkers (e.g., ethylamine) or planar aromatic systems, this scaffold can significantly enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes in the development of successful drug candidates.[2][3][4] These application notes provide detailed protocols and the underlying scientific rationale for effectively utilizing this building block in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is the first step toward its rational application. Methyl 2-aminocyclobutane-1-carboxylate is available in various stereoisomeric forms, and the choice of a specific isomer is critical as it dictates the three-dimensional presentation of the pharmacophoric groups.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5]
Isomeric Forms (1S,2S), (1R,2R), (1S,2R), (1R,2S), and racemic mixtures[6][7]
Topological Polar Surface Area 52.3 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Conformation Puckered (~30°) ring[3]
Key Reactive Handles Primary Amine, Methyl EsterN/A

Note: The properties listed for the hydrochloride salt form (e.g., C₆H₁₂ClNO₂) will differ slightly, particularly in molecular weight (165.62 g/mol ).[7]

Core Synthetic Applications & Protocols

The primary amine and methyl ester groups are the key reaction handles for integrating this scaffold. The following protocols detail standard, robust procedures for derivatization.

Logical Workflow for Scaffold Elaboration

The following diagram illustrates the primary synthetic pathways for diversifying the methyl 2-aminocyclobutane-1-carboxylate core.

G cluster_start Starting Material cluster_paths Primary Derivatization Pathways cluster_secondary Secondary Modification Start Methyl 2-aminocyclobutane-1-carboxylate Amide Amide Scaffold (R-CO-NH-) Start->Amide Amide Coupling (R-COOH, Coupling Agent) NAlkylated N-Alkylated Scaffold (R-NH-) Start->NAlkylated N-Alkylation (R-CHO, Reductive Amination) HydrolyzedAmide Carboxylic Acid Derivative (R-CO-NH-...-COOH) Amide->HydrolyzedAmide Ester Hydrolysis (LiOH or NaOH) HydrolyzedAlkylated Carboxylic Acid Derivative (R-NH-...-COOH) NAlkylated->HydrolyzedAlkylated Ester Hydrolysis (LiOH or NaOH)

Caption: Primary synthetic routes from the core building block.

Protocol 1: Amide Bond Formation via Peptide Coupling

This is the most common reaction for functionalizing the amine group, creating a stable amide linkage. The use of a carbodiimide activator combined with an additive like HOBt is standard practice to ensure high yields and minimize racemization.[6][8]

Objective: To couple a carboxylic acid (R-COOH) to the primary amine of methyl 2-aminocyclobutane-1-carboxylate.

Materials:

  • Methyl 2-aminocyclobutane-1-carboxylate (or its HCl salt) (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, only if using the HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the reactive HOBt-ester intermediate.[8]

  • In a separate flask, dissolve methyl 2-aminocyclobutane-1-carboxylate (1.0 eq) in anhydrous DMF. If using the hydrochloride salt, add DIPEA (2.5 eq) to this solution to liberate the free amine and stir for 5 minutes.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Causality Behind Choices:

  • EDC/HOBt: This combination is highly efficient. EDC activates the carboxylic acid, which then reacts with HOBt. The resulting OBt ester is less reactive than the initial O-acylisourea intermediate, which minimizes side reactions and, crucially, suppresses racemization if the carboxylic acid has a chiral center.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt without competing in the coupling reaction.

Protocol 2: N-Alkylation via Reductive Amination

This protocol allows for the introduction of alkyl groups onto the nitrogen atom, providing an alternative vector for scaffold diversification. Reductive amination is a mild and high-yielding method that proceeds via an imine intermediate.

Objective: To alkylate the primary amine with an aldehyde or ketone (R-CHO or R₂C=O).

Materials:

  • Methyl 2-aminocyclobutane-1-carboxylate (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, ~5% v/v)

  • Saturated NaHCO₃ (aq), Brine

Methodology:

  • In a round-bottom flask, dissolve methyl 2-aminocyclobutane-1-carboxylate (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10 minutes. An initial effervescence may be observed. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not typically reduce the ester or other sensitive functional groups.[10]

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Causality Behind Choices:

  • NaBH(OAc)₃: This reducing agent is particularly effective for reductive aminations because it is less basic and more sterically hindered than other hydrides like NaBH₄, making it more selective for the iminium ion over the starting carbonyl compound.[10]

  • DCM/DCE: These are standard non-protic solvents that are compatible with the reaction conditions.

Rationale for Use in Drug Discovery Scaffolds

The decision to incorporate a cyclobutane ring is a strategic design choice aimed at conferring specific, advantageous properties to a molecule.

G cluster_input Structural Feature cluster_properties Inherent Physicochemical Properties cluster_outcomes Desired Pharmacological Outcomes Input Cyclobutane Scaffold (Methyl 2-aminocyclobutane-1-carboxylate) Prop1 Conformational Rigidity (Puckered Ring) Input->Prop1 Prop2 Increased sp³ Character (Non-Planar) Input->Prop2 Prop3 Defined Vectorial Display of Substituents Input->Prop3 Outcome1 Improved Potency & Binding Affinity Prop1->Outcome1 Reduces entropic penalty upon binding Outcome2 Enhanced Selectivity Prop1->Outcome2 Locks bioactive conformation Outcome3 Better Metabolic Stability Prop2->Outcome3 Blocks labile sites Outcome4 Increased Aqueous Solubility Prop2->Outcome4 Reduces planarity Prop3->Outcome1 Prop3->Outcome2 Optimizes fit in binding pocket

Caption: Rationale for using cyclobutane scaffolds in drug design.

  • Conformational Restriction and Potency: Flexible molecules pay an "entropic penalty" when they must adopt a single, rigid conformation to bind to a protein target. By starting with a rigid scaffold like cyclobutane, this penalty is minimized, which can lead to a direct increase in binding affinity and potency.[2] The defined puckered structure allows pharmacophore groups to be positioned precisely, optimizing interactions within a binding pocket.[3]

  • Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for other chemical groups. It can replace a metabolically vulnerable gem-dimethyl group, a flexible ethyl linker, or a planar phenyl ring.[1][2] This substitution can block sites of metabolism, improve solubility by increasing the fraction of sp³-hybridized carbons, and enhance target selectivity by moving away from the flat geometries that often fit promiscuously into multiple targets.[2][11]

  • Exploring 3D Chemical Space: A major goal in modern drug discovery is to create molecules with greater three-dimensional complexity to improve selectivity and access novel biological targets.[1] The non-planar nature of the cyclobutane scaffold is a direct answer to this challenge, providing a robust framework for building molecules that better complement the complex spatial arrangements of protein binding sites.[2]

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Request PDF (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]

  • Chemspace (2026). Methyl (2R)-2-aminocyclobutane-1-carboxylate. Chemspace. Available at: [Link]

  • Kinney, W. A., et al. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Avenoza, A., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at: [Link]

  • Molbase (n.d.). Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride. Molbase. Available at: [Link]

  • Avenoza, A., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]

  • Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available at: [Link]

  • EMBL-EBI (n.d.). Bioisosteric replacement of the alpha-amino carboxylic acid functionality... ChEMBL. Available at: [Link]

  • Sci-Hub (n.d.). Bioisosteric replacement of the .alpha.-amino carboxylic acid functionality... Sci-Hub. Available at: [Link]

  • Avenoza, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]

  • Togni, A., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • ACS Publications (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Amide bond formation in aqueous solution... Organic & Biomolecular Chemistry. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available at: [Link]

  • PubChem (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Gaoni, Y., et al. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]

  • Van der Poorten, O. (2016). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins. Available at: [Link]

  • Sifferlen, T., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • PubChem (n.d.). (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • Wang, Y., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. Available at: [Link]

  • Gök, Y., et al. (2022). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Gaoni, Y., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in methyl 2-aminocyclobutane-1-carboxylate derivatives

Welcome to the Advanced Technical Support Center for constrained peptidomimetics. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-aminocyclobutane-1-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for constrained peptidomimetics. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-aminocyclobutane-1-carboxylate and its derivatives.

Due to the highly puckered nature of the cyclobutane ring and the spatial proximity of the C1 and C2 substituents, these β-amino acids present severe steric challenges during synthesis [3]. This resource synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you overcome kinetic barriers in your coupling reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my standard coupling reactions (e.g., DIC/HOBt) consistently fail when using methyl 2-aminocyclobutane-1-carboxylate as the nucleophile? A: The failure is rooted in competing reaction kinetics. The cyclobutane ring creates a dense steric shield around the β-amino group, drastically reducing its nucleophilicity [3]. When using carbodiimides like DIC, the carboxylic acid is activated into an O-acylisourea intermediate. Because the hindered cyclobutane amine attacks this intermediate very slowly, the O-acylisourea has time to undergo a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. Solution: Bypass carbodiimides entirely. Utilize uronium salts like HATU or COMU, which rapidly convert the acid into a highly reactive O-At (7-azabenzotriazole) ester, outcompeting the side reactions [1].

Q2: I am observing a massive drop in coupling efficiency when switching from the trans-isomer to the cis-isomer of 2-aminocyclobutane-1-carboxylic acid. What causes this discrepancy? A: This is a classic case of conformational locking. In cis-2-aminocyclobutane-1-carboxylic acid derivatives, the spatial proximity of the amino and carboxylate groups facilitates the formation of a robust intramolecular six-membered hydrogen bond [4]. This interaction effectively locks the molecule into a rigid, cis-fused [4.2.0]octane-like conformation [3]. This conformational bias buries the nucleophilic lone pair and imposes a high energetic penalty to break the H-bond prior to coupling. Solution: Disrupt this intramolecular network by performing the coupling at elevated temperatures (e.g., Microwave-Assisted Peptide Synthesis at 75°C) and utilizing a chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) [2].

Q3: What if I am trying to activate the carboxylic acid of an N-protected 2-aminocyclobutane derivative to couple it to another hindered amine, and even HATU fails? A: You have encountered a "double-hindrance" scenario. The bulky O-At ester formed by HATU creates severe steric repulsion with the incoming hindered amine, making the transition state energetically inaccessible. Solution: Transition to an acyl fluoride activation strategy [2]. Reagents like TFFH convert the sterically hindered carboxylic acid into an acyl fluoride. Fluorine is highly electronegative (making the carbonyl carbon extremely electrophilic) but physically very small (van der Waals radius similar to hydrogen). This minimizes steric clash in the transition state, allowing the hindered amine to successfully attack.

Q4: I used a massive excess of HATU to force the coupling, but LC-MS shows a +98 Da mass adduct on my cyclobutane amine. What happened? A: You have inadvertently guanidinylated your amine. When uronium salts like HATU are used in excess with a slow-reacting, sterically hindered amine, the amine can attack the uronium carbon of HATU instead of the activated ester, permanently capping your sequence with a tetramethylguanidinium adduct [1]. Solution: Never exceed a 1:0.95 ratio of Amino Acid to HATU. Alternatively, switch to a phosphonium salt like PyAOP, which does not contain a guanidinium moiety and cannot cause this side reaction [2].

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, select your coupling reagent based on the specific steric environment of your cyclobutane derivative.

Coupling ReagentActivation MechanismSteric ToleranceRisk of GuanidinylationRecommended Use Case for Cyclobutane Derivatives
DIC / HOBt O-acylisoureaLowNoneNot recommended; high risk of N-acylurea rearrangement.
HATU O-At esterHighHigh (if excess used)Standard choice for coupling onto the cyclobutane amine [1].
COMU O-oxyma esterVery HighLowExcellent for cis-isomers; internal morpholino base accelerates reaction.
PyAOP O-At esterHighNoneBest for slow couplings where extended reaction times are needed [2].
TFFH Acyl FluorideExtremeNoneMandatory for "double-hindrance" (cyclobutane acid + hindered amine) [2].

Part 3: Visualizing Steric Workflows

Workflow Start Standard Coupling Fails (DIC/HOBt) Step1 Switch to Uronium Salts (HATU / COMU) Start->Step1 Check1 Yield > 90%? Step1->Check1 Step2 Optimize Conditions: Microwave (75°C) & NMP Check1->Step2 No Success Successful Amide Bond Formation Check1->Success Yes Check2 Yield > 90%? Step2->Check2 Step3 Acyl Fluoride Strategy (TFFH Activation) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Stepwise troubleshooting workflow for overcoming steric hindrance in cyclobutane couplings.

Mechanism cluster_cis cis-Isomer cluster_trans trans-Isomer A 2-Aminocyclobutane- 1-carboxylic acid B Intramolecular H-Bond (6-membered ring) A->B E No Intramolecular H-Bonding A->E C Rigid[4.2.0]octane Conformation B->C D High Steric Shielding C->D H Requires Aggressive Activation (Acyl Fluoride) D->H F Extended Ribbon Structure E->F G Moderate Steric Shielding F->G I Standard HATU Coupling Sufficient G->I

Caption: Conformational bias of cis vs. trans isomers and their impact on activation requirements.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to prevent the propagation of errors during the synthesis of cyclobutane-containing foldamers[5].

Protocol A: Microwave-Assisted Double Coupling (For Hindered Amines)

Use this protocol when coupling a standard amino acid onto the sterically shielded amine of a resin-bound methyl 2-aminocyclobutane-1-carboxylate.

  • Resin Solvation: Swell the resin (0.1 mmol scale) in NMP/DCM (1:1, v/v) for 30 minutes to disrupt internal aggregation.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of NMP. Add DIPEA (0.8 mmol, 8 eq). Stir for exactly 2 minutes. Causality: COMU is preferred here over HATU to completely eliminate the risk of guanidinylation during extended heating.

  • First Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Intermediate Wash: Drain the reaction vessel and wash the resin vigorously with NMP (3 × 5 mL) to remove all unreacted byproducts.

  • Second Coupling: Repeat Steps 2 and 3 with fresh reagents.

  • Self-Validation (Microcleavage): Do not rely on the Kaiser test, as hindered cyclobutane amines frequently yield false negatives. Instead, withdraw a few beads, treat with TFA/TIS/H2O (95:2.5:2.5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS. Proceed only if the uncoupled amine peak is <5%.

Protocol B: Acyl Fluoride Generation via TFFH (For "Double-Hindrance")

Use this protocol when activating the carboxylic acid of a cyclobutane derivative to couple onto another hindered residue.

  • Activation: Dissolve the Fmoc-2-aminocyclobutane-1-carboxylic acid (0.3 mmol, 3 eq) in anhydrous DCM (2 mL). Add TFFH (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq).

  • Fluorination: Stir at room temperature for 30 minutes. Causality: The generation of the acyl fluoride is slower than standard esterification but yields a highly electrophilic, sterically unencumbered intermediate.

  • Coupling: Evaporate the DCM under a stream of nitrogen and redissolve the residue in minimal NMP (1.5 mL). Add this directly to the resin-bound hindered amine.

  • Reaction: Agitate at 50°C for 4 hours.

  • Self-Validation: Perform a microcleavage and LC-MS analysis as described in Protocol A. If incomplete, repeat the acyl fluoride coupling overnight at room temperature.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications.[Link]

  • Folding and self-assembling with β-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. RSC Publishing.[Link]

  • Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. PubMed.[Link]

Reference Data & Comparative Studies

Validation

Engineering Conformational Rigidity: A Comparative Guide to Methyl 1-Aminocyclobutane-1-Carboxylate and Methyl 2-Aminocyclobutane-1-Carboxylate in Peptide Design

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural amino acids: inherent backbone flexibility and high susceptibility to proteolytic degradation. To overcome these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural amino acids: inherent backbone flexibility and high susceptibility to proteolytic degradation. To overcome these hurdles, the strategic incorporation of conformationally constrained non-canonical amino acids (ncAAs) is essential.

Two highly effective, yet structurally distinct, building blocks used in modern peptidomimetic design are methyl 1-aminocyclobutane-1-carboxylate (1-ACBC-OMe) and methyl 2-aminocyclobutane-1-carboxylate (2-ACBC-OMe) . While both utilize a cyclobutane ring to restrict conformational freedom, their differing substitution patterns—acting as an α -amino acid versus a β -amino acid derivative—dictate entirely different folding trajectories and experimental handling requirements.

This guide objectively compares their structural impacts, outlines the causality behind their conformational behavior, and provides a self-validating experimental protocol for their incorporation.

Mechanistic Causality: α vs. β Constrained Architectures

The decision to use 1-ACBC over 2-ACBC (or vice versa) must be driven by the specific secondary structure you intend to stabilize. The causality behind their behavior lies in how the cyclobutane ring interacts with the peptide backbone.

1-ACBC-OMe (Constrained α -Amino Acid) 1-ACBC, also known as Ac4c, is a cyclic α,α -disubstituted amino acid. The dual substitution at the α -carbon creates severe allylic (A-1,3) strain if the peptide backbone attempts to adopt an extended β -sheet conformation. To minimize this steric clash, the backbone is forced into a tightly wound helical geometry, restricting the dihedral angles ( ϕ,ψ ) to approximately -60° and -45°. This strongly1[1]. Compared to the highly strained cyclopropane analog (Ac3c), the cyclobutane ring of 1-ACBC provides the optimal balance of steric bulk and ring strain for robust helix induction[1].

2-ACBC-OMe (Constrained β -Amino Acid) In contrast, 2-ACBC is a cyclic β -amino acid, meaning the backbone contains an additional carbon ( Cβ​ ). The cyclobutane ring locks the Cα​−Cβ​ bond, severely restricting the θ torsion angle. The resulting conformation is highly dependent on stereochemistry. For instance,2[2]. These structures are stabilized by strong intramolecular hydrogen bonds, forming unique cis-fused[4.2.0]octane-like structural units that confer extreme rigidity[2].

G A Cyclobutane Amino Acid Esters B 1-ACBC-OMe (Constrained α-AA) A->B C 2-ACBC-OMe (Constrained β-AA) A->C D Restricted φ, ψ (-60°, -45°) B->D E Locked Cα-Cβ Torsion (Stereodependent) C->E F α-Helix / 3_10-Helix D->F G 14-Helix / β-Hairpin E->G

Logical pathway of structural induction by 1-ACBC vs 2-ACBC in peptide design.

Quantitative Performance Comparison

To facilitate objective selection, the following table summarizes the physicochemical and structural properties of both building blocks when incorporated into a peptide chain.

PropertyMethyl 1-aminocyclobutane-1-carboxylate (1-ACBC-OMe)Methyl 2-aminocyclobutane-1-carboxylate (2-ACBC-OMe)
Amino Acid Classification α,α -disubstituted cyclic α -amino acidCyclic β -amino acid
Backbone Control Restricts ϕ,ψ dihedral anglesRestricts ϕ,ψ,θ dihedral angles
Dominant Secondary Structure 310​ -helix (short), α -helix (long)14-helix, β -hairpin / γ -turns
Proteolytic Stability Very High (Blocks exopeptidases)Extremely High (Unrecognized backbone)
Coupling Steric Hindrance High (Requires highly active coupling reagents)Moderate to High (Stereochemistry dependent)
Self-Validating Experimental Protocol: Solution-Phase Coupling

Because both 1-ACBC and 2-ACBC feature sterically hindered amine nucleophiles, standard peptide coupling protocols often result in incomplete reactions. The methyl ester forms are typically utilized in solution-phase fragment condensation.

To ensure scientific integrity, the following methodology is designed as a self-validating system . It utilizes an In-Process Control (IPC) feedback loop to prevent the propagation of deletion sequences, and a post-deprotection chiral assay to guarantee stereochemical fidelity.

Step-by-Step Methodology

1. Activation of the N-Protected Amino Acid

  • Action: Dissolve 1.2 equivalents of Fmoc-AA-OH and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 2.4 eq of N,N-Diisopropylethylamine (DIEA).

  • Causality: HATU is selected over standard carbodiimides (like DIC) because the formation of the highly reactive 7-aza-OBt ester is mandatory to overcome the severe steric bulk of the cyclobutane-bound amine.

2. Coupling Phase

  • Action: Add 1.0 equivalent of the target building block (1-ACBC-OMe or 2-ACBC-OMe hydrochloride salt) to the activated mixture. Stir at room temperature for 4 hours.

3. In-Process Control (IPC) Validation (The Checkpoint)

  • Action: Extract a 5 µL aliquot, quench in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Validation Logic:

    • Pass Condition: If the unreacted methyl ester peak is <5% (Area%), proceed to Step 4.

    • Fail Condition: If >5% remains, the system loops back. Add an additional 0.5 eq of activated Fmoc-AA-OH and stir for 2 more hours. Do not proceed until the pass condition is met.

4. Saponification (Deprotection)

  • Action: To unmask the C-terminus for subsequent elongation, treat the fully coupled peptide ester with 3.0 eq of LiOH in a 3:1 THF/H₂O mixture at 0°C for 2 hours.

5. Stereochemical Quality Control

  • Action: Derivatize a micro-sample of the deprotected product with Marfey's Reagent (FDAA) and run against a standard on analytical HPLC.

  • Causality: Basic saponification (LiOH) carries a risk of epimerizing the α -carbon. This step validates that the chiral integrity of the constrained building block remains intact before committing to further synthesis.

Workflow Step1 1. Activation (HATU/DIEA) Step2 2. Coupling (ncAA-OMe addition) Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 Fail Step4 4. Saponification (LiOH, aq. THF) Step3->Step4 Pass Step5 5. Chiral QC (Marfey's Reagent) Step4->Step5

Self-validating workflow for coupling constrained methyl ester building blocks.

Conclusion

The choice between methyl 1-aminocyclobutane-1-carboxylate and methyl 2-aminocyclobutane-1-carboxylate fundamentally alters the topological landscape of the resulting peptidomimetic. 1-ACBC is your premier choice for nucleating rigid α -helical domains to target protein-protein interactions. Conversely, 2-ACBC is unparalleled when engineering β -turn motifs or highly stable 14-helical foldamers. By adhering to the self-validating synthetic protocols outlined above, researchers can successfully integrate these sterically demanding, yet highly rewarding, building blocks into their drug development pipelines.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 2-aminocyclobutane-1-carboxylate Purity using LC-MS

Introduction: The Critical Role of Purity for a Novel Building Block Methyl 2-aminocyclobutane-1-carboxylate is a constrained, non-proteinogenic amino acid ester that has garnered significant interest in drug discovery a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for a Novel Building Block

Methyl 2-aminocyclobutane-1-carboxylate is a constrained, non-proteinogenic amino acid ester that has garnered significant interest in drug discovery and development. Its rigid cyclobutane scaffold serves as a valuable structural element in designing peptides and small molecules with enhanced conformational stability and, consequently, improved biological activity and metabolic resistance.[1] As with any active pharmaceutical ingredient (API) precursor or building block, ensuring its chemical and stereoisomeric purity is not merely a matter of quality control; it is a fundamental prerequisite for reliable, reproducible research and the ultimate safety and efficacy of a therapeutic candidate.

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of methyl 2-aminocyclobutane-1-carboxylate purity. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and provide supporting data to guide researchers, scientists, and drug development professionals in making informed analytical decisions.

The Analytical Challenge: Why This Molecule Demands a Specialized Approach

The analysis of methyl 2-aminocyclobutane-1-carboxylate is not trivial due to its inherent physicochemical properties:

  • High Polarity & Lack of a Strong Chromophore: As a small amino acid ester, the molecule is highly polar and lacks a significant UV-absorbing chromophore, which renders traditional reversed-phase HPLC with UV detection insensitive and ineffective for detecting impurities at low levels.[2][3]

  • Volatility Issues: The compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization, a step that can introduce analytical variability and potential artifacts.[4]

  • Stereoisomerism: The molecule possesses two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers, which are also diastereomers of each other - cis and trans). Controlling the stereoisomeric purity is often as critical as controlling chemical purity, as different isomers can have vastly different pharmacological and toxicological profiles.[5]

These challenges necessitate a highly sensitive, specific, and robust analytical technique, positioning LC-MS as the method of choice.

LC-MS as the Gold Standard: A Synergistic Approach to Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful solution by combining the separation capabilities of LC with the sensitive and specific detection of MS.[6] For a polar molecule like methyl 2-aminocyclobutane-1-carboxylate, Hydrophilic Interaction Chromatography (HILIC) is an ideal separation strategy.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of a less polar organic solvent, enabling excellent retention and separation of polar analytes that are poorly retained in reversed-phase chromatography.[7]

Coupling HILIC with a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) allows for operation in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This provides exceptional specificity and sensitivity, enabling the detection and quantification of the target analyte and its potential impurities, even in the absence of a chromophore.[6][8]

A Self-Validating Protocol: LC-MS Method Validation Grounded in ICH Q2(R1)

To ensure that an analytical method is suitable for its intended purpose, it must be rigorously validated.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11][12] A method is considered self-validating when its performance characteristics are thoroughly tested and documented to meet predefined acceptance criteria.

Below is a detailed workflow and protocol for the validation of an LC-MS method for methyl 2-aminocyclobutane-1-carboxylate, explaining the causality behind each step.

LC_MS_Validation_Workflow start Start: Method Development (HILIC-MS/MS) specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Method Perturbations) precision->robustness end Validated Method Ready for Routine Use robustness->end

Caption: LC-MS Method Validation Workflow based on ICH Q2(R1) guidelines.

Experimental Protocol: LC-MS Purity Assay
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[7]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient: 95% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: ESI Positive Mode.

  • MRM Transition: For Methyl 2-aminocyclobutane-1-carboxylate (C6H11NO2, MW: 129.16), the transition would be Q1 (precursor ion) [M+H]+ m/z 130.1 → Q3 (product ion) m/z 68.1 (loss of COOCH3 and NH3). Note: Product ion would be determined during method development.

Validation Parameters (as per ICH Q2(R1))
  • Specificity:

    • Why: This is the cornerstone of any purity assay. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][13]

    • How: Analyze a blank (diluent), a placebo (if in formulated product), known potential impurities, and the analyte. The retention time and MRM signal for the analyte should be unique and free from interference at the retention times of other components.

  • Linearity and Range:

    • Why: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. This is essential for accurate quantification.[6]

    • How: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Why: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[6] This is critical for impurity analysis, as you must be able to quantify impurities at very low levels (e.g., 0.1%).

    • How: Determined based on the signal-to-noise ratio (S/N), typically >3 for LOD and >10 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.

  • Accuracy:

    • Why: Measures the closeness of the test results to the true value. It ensures that your measurements are correct.[6]

    • How: Perform recovery studies by spiking a known amount of analyte into a blank matrix at different concentration levels (e.g., 3 levels, 3 replicates each). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Why: Measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[6] This ensures the method is reproducible.

    • How: Analyze a minimum of 6 replicates at 100% of the test concentration (for repeatability) or 9 determinations covering the specified range (3 concentrations, 3 replicates each). The relative standard deviation (%RSD) should be ≤ 2%.

  • Robustness:

    • Why: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C). This provides an indication of its reliability during normal usage.[10]

    • How: Introduce small changes to the method parameters and assess the impact on the results (e.g., retention time, peak area). The results should remain within the acceptance criteria defined for precision and accuracy.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the superior choice, it's instructive to compare its performance against other common analytical techniques.

Parameter LC-MS (HILIC) GC-MS (with Derivatization) HPLC-UV
Specificity Very High (based on m/z)High (based on m/z)Low (potential co-elution)
Sensitivity (LOQ) Very Low (~0.01-0.1 µg/mL)Low (~0.1-1 µg/mL)High (>10 µg/mL)
Derivatization Required NoYesNo (but needed for sensitivity)
Linearity (r²) > 0.999> 0.995> 0.99 (if detectable)
Precision (%RSD) < 1.0%< 2.0%< 2.0% (if detectable)
Stereoisomer Separation Diastereomers: Yes; Enantiomers: No (requires chiral method)Diastereomers: Yes; Enantiomers: Yes (with chiral column)Diastereomers: Yes; Enantiomers: No (requires chiral method)

Causality behind the Comparison:

  • HPLC-UV's Failure: The lack of a chromophore in methyl 2-aminocyclobutane-1-carboxylate means that HPLC-UV is fundamentally unsuitable for impurity profiling where low-level detection is required.[2] While derivatization with a UV-active tag is possible, it adds complexity and potential for side reactions.

  • GC-MS's Drawback: GC-MS requires derivatization to make the amino acid ester volatile.[4][14] This multi-step process (e.g., esterification followed by acylation) can be a source of error and may not proceed to completion, compromising accuracy and precision.

  • LC-MS's Superiority: LC-MS directly analyzes the compound in its native state, providing the highest sensitivity and specificity with the simplest sample preparation, making it the most reliable and efficient method.[15][16]

A Critical Consideration: Validating Stereoisomeric Purity

For chiral molecules, controlling stereoisomeric purity is paramount. The HILIC-MS method described can likely separate diastereomers (cis vs. trans), but it will not separate enantiomers. A dedicated chiral method is required.

Analytical_Method_Selection start Analyte: Methyl 2-aminocyclobutane-1-carboxylate q1 Does it have a strong chromophore? start->q1 q2 Is it volatile? q1->q2 No hplc_uv HPLC-UV (Low Sensitivity) q1->hplc_uv Yes gc_ms GC-MS (Requires Derivatization) q2->gc_ms Yes lc_ms LC-MS (HILIC) (Recommended for Impurity Profile) q2->lc_ms No q3 Is chiral purity (enantiomeric) critical? chiral_lc Chiral LC or GC (Required for Enantiomers) q3->chiral_lc Yes gc_ms->q3 lc_ms->q3

Caption: Decision tree for selecting an appropriate analytical method.

Approaches for Enantiomeric Purity:

  • Chiral HPLC: The most common approach involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Detection can be achieved with MS or by derivatizing the analyte with a UV-active tag.[17]

  • Chiral GC: After derivatization, enantiomers can be separated on a chiral GC column.[17]

The validation for a chiral method follows the same ICH Q2(R1) principles but with an added emphasis on the specificity and resolution between the enantiomeric peaks.

Conclusion

For ensuring the purity of methyl 2-aminocyclobutane-1-carboxylate, a non-chromophoric, polar, and chiral molecule, a well-validated LC-MS method is unequivocally the most suitable approach. Its inherent sensitivity and specificity, particularly when using a HILIC separation and tandem MS detection, allow for accurate and reliable quantification of the main component and its potential impurities without the need for complex derivatization procedures. While this method can address diastereomeric purity, it must be complemented by a dedicated chiral separation technique to provide a complete purity profile. Adhering to the validation principles outlined in ICH Q2(R1) ensures the generation of trustworthy data, which is the bedrock of sound scientific research and successful drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Alonso, E., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids in Extracellular Matrix. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. [Link]

  • Gu, L., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. [Link]

  • Tourwé, D., et al. (1994). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • Hluska, T., et al. (2016). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Plant Methods. [Link]

  • Torres, E., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Alonso, E., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]

  • Równicki, M., et al. (2021). Recognition of Chiral Carboxylates by Synthetic Receptors. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Tamilnadu Test House. (2025). Analytical Methods For Amino Acids. [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • LookChem. Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride 1807558-23-1 wiki. [Link]

  • NextSDS. methyl (1S,2S)-2-aminocyclopentane-1-carboxylate hydrochloride. [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

Validation

Comparing biological activity of peptides containing methyl 2-aminocyclobutane-1-carboxylate

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural α -peptides: rapid proteolytic degradation, high conformational flexibility, and poor membrane permeability. To...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering, I frequently encounter the limitations of natural α -peptides: rapid proteolytic degradation, high conformational flexibility, and poor membrane permeability. To overcome these hurdles, the field of foldamer chemistry has turned to conformationally constrained β -amino acids.

Among these, methyl 2-aminocyclobutane-1-carboxylate (the stable ester precursor to 2-aminocyclobutane-1-carboxylic acid, or ACBC ) has emerged as a transformative building block. By incorporating ACBC into peptide backbones, we can engineer highly rigid, predictable secondary structures that exhibit superior biological activity compared to their linear counterparts.

This guide provides an objective, data-driven comparison of ACBC-containing peptides against alternative peptide architectures, detailing the mechanistic causality behind their performance and the self-validating protocols required for their development.

Mechanistic Foundations: The Conformational Locking Effect

To understand why ACBC derivatives outperform standard amino acids, we must look at the physical chemistry of the peptide backbone. Natural α -peptides and linear β -peptides (like β -alanine) possess highly flexible backbones that rapidly sample multiple conformations in solution, leading to a high entropic cost upon binding to a biological target[1].

When we synthesize peptides using methyl 2-aminocyclobutane-1-carboxylate as a precursor, the cyclobutane ring locks the C α -C β bond. This sp3-hybridized ring strain restricts the θ torsion angle to approximately ±60∘ [2].

  • trans-ACBC forces the peptide into a well-defined 12-helix stabilized by 8-membered intramolecular hydrogen bonds[3].

  • cis-ACBC drives the formation of extended, ribbon-like β -strands stabilized by 6-membered hydrogen bonds[4].

This pre-organization drastically reduces the entropic penalty of target binding and completely shields the amide bonds from proteolytic enzymes, which require a flexible backbone to achieve the transition state for cleavage.

Mechanism A ACBC Ester Incorporation B Dihedral Angle Locking (φ, θ, ψ restriction) A->B Steric Constraint C1 trans-ACBC: 12-Helix Formation B->C1 8-membered H-bonds C2 cis-ACBC: Strand/Ribbon Formation B->C2 6-membered H-bonds D Protease Resistance C1->D E Enhanced Bioavailability C1->E C2->D

Mechanistic pathway of ACBC-induced peptide stabilization.

Comparative Performance Analysis

How do ACBC-containing peptides stack up against alternatives? The table below summarizes the structural and biological performance of short oligomers (4–12 residues) constructed from different building blocks.

Table 1: Quantitative Comparison of Peptide Building Blocks

Peptide ArchitectureBackbone FlexibilityMinimum Length for Stable FoldSerum Half-Life ( t1/2​ )Cell Penetration EfficacyPrimary Biological Application
Standard α -Peptide High> 15 residues< 2 hoursPoor (unless highly cationic)Endogenous signaling, short-acting drugs
Linear β -Peptide ( β -Alanine)Very HighNo stable fold> 24 hoursPoorFlexible linkers, spacer units[1]
Cyclopentane β -Peptide (ACPC)Moderate6 residues> 48 hoursModerateAntimicrobial foldamers[5]
Cyclobutane β -Peptide (ACBC)Extremely Rigid 4 residues > 48 hours Excellent (as amphiphilic hybrids) Cell-Penetrating Peptides (CPPs), Stapled Therapeutics [6][7]

Key Insight: While linear β -alanine provides protease resistance, it fails to form the secondary structures required for receptor binding or membrane translocation. ACPC (cyclopentane) forms helices, but the ring is slightly flexible (envelope conformation). ACBC (cyclobutane) is the most rigid, forming stable 12-helices even at the tetrapeptide level, making it the superior choice for engineering highly constrained, biologically active foldamers[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and validation of ACBC-peptides must follow a strict, self-validating workflow. Because the cyclobutane ring introduces severe steric hindrance, standard peptide coupling protocols will fail. The following methodology outlines the causality behind each modified step.

Phase 1: Monomer Preparation & Solid-Phase Peptide Synthesis (SPPS)
  • Saponification: Begin with methyl 2-aminocyclobutane-1-carboxylate trifluoroacetate. Saponify the methyl ester using LiOH in THF/H 2​ O to yield the free carboxylic acid, followed by Fmoc-protection using Fmoc-OSu. Rationale: The methyl ester is highly stable for storage, but must be converted to the free acid for SPPS.

  • Resin Loading: Swell Rink Amide resin in DMF.

  • Sterically-Driven Coupling: Standard HBTU/DIEA is insufficient for ACBC due to the bulky cyclobutane ring. Use DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (3 equiv each) in DMF.

  • Extended Reaction Time: Allow coupling to proceed for 2–3 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes. Monitor via the Kaiser test.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

Phase 2: Conformational & Biological Validation
  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in methanol or aqueous buffer (50 μ M). Scan from 190 nm to 260 nm. Validation: A successful trans-ACBC 12-helix will self-validate by displaying a distinct minimum near 205 nm, sharply contrasting with the 208/222 nm minima of standard α -helices[4].

  • Proteolytic Stability Assay: Incubate the peptide in 25% human serum at 37°C. Extract aliquots at 0, 1, 2, 4, 8, and 24 hours, quench with 1% TFA in acetonitrile, and analyze via LC-MS. Validation: The peak area of the intact ACBC-peptide should remain >90% after 24 hours, confirming backbone resistance.

Workflow S1 1. Ester Saponification & Fmoc Protection S2 2. SPPS Coupling (DIC/Oxyma) S1->S2 S3 3. CD Spectroscopy (Foldamer Validation) S2->S3 S4 4. Serum Stability & LC-MS Tracking S3->S4

Self-validating workflow for ACBC-peptide synthesis and evaluation.

Advanced Biological Applications

The unique properties of ACBC derivatives have opened two major frontiers in drug development:

1. Next-Generation Cell-Penetrating Peptides (CPPs) and Antimicrobials By alternating trans-ACBC with γ -amino-L-proline, researchers have developed hybrid β,γ -peptidomimetics. The cyclobutane constraint forces the peptide into a highly stable amphiphilic helix that perfectly aligns cationic guanidinium groups along one face. This pre-organized charge display allows the peptide to efficiently translocate across cell membranes without the toxicity associated with traditional CPPs. These ACBC-hybrids have demonstrated potent microbicidal activity against Leishmania parasites at 50 µM concentrations[6].

2. Geometry-Specific Hydrocarbon Peptide Stapling While traditional peptide stapling uses linear olefinic amino acids, recent breakthroughs utilize cyclobutane-bearing restricted anchoring residues (derived from ACBC scaffolds). Because the cyclobutane ring restricts the backbone dihedral angles, it pre-organizes the olefin side-chains for Ring-Closing Metathesis (RCM). This results in stapled peptides with the lowest Gibbs free energy of formation, the highest α -helical content, and superior proteolytic stability compared to standard stapling techniques[7].

References

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry (ACS). URL:[Link]

  • 12-Helix Folding of Cyclobutane β-Amino Acid Oligomers. Organic Letters (ACS). URL:[Link]

  • Designing hybrid foldamers: the effect on the peptide conformational bias of β- versus α- and γ-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. URL:[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (Semantic Scholar). URL:[Link]

Sources

Comparative

Structural Validation of Methyl 2-Aminocyclobutane-1-Carboxylate: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction: The Structural Challenge of Cyclobutane Derivatives In the development of peptidomimetics and foldamers, conformationally restricted amino acids are highly sought after to lock peptides into specific, biolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge of Cyclobutane Derivatives

In the development of peptidomimetics and foldamers, conformationally restricted amino acids are highly sought after to lock peptides into specific, biologically active secondary structures[1]. Methyl 2-aminocyclobutane-1-carboxylate—a β-amino acid derivative—serves as a powerful rigidifying scaffold.

However, the 4-membered cyclobutane ring introduces complex structural dynamics. It is not planar; it exists in a puckered conformation to relieve torsional strain, meaning its substituents (the amino and methyl ester groups) constantly shift between pseudo-axial and pseudo-equatorial positions[2]. For drug development professionals, validating the exact three-dimensional architecture—specifically the absolute configuration (e.g., 1S, 2R vs. 1R, 2S) and the exact ring-puckering parameters—is a non-negotiable quality control step[3].

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this molecule, providing field-proven protocols and causality-driven methodologies.

Comparative Performance: X-Ray Crystallography vs. NMR Spectroscopy

While both techniques are foundational to structural biology and synthetic chemistry, they offer complementary insights. X-ray crystallography is the gold standard for establishing an unambiguous, static 3D model[4]. NMR spectroscopy, conversely, provides critical data on how the molecule behaves dynamically in solution.

For cyclobutane derivatives, X-ray diffraction is uniquely capable of directly measuring the Cremer-Pople puckering parameters and establishing absolute stereochemistry without the need for chiral derivatization.

Table 1: Comparative Performance Metrics for Small Molecule Validation
Performance MetricSingle-Crystal X-Ray CrystallographySolution-State NMR Spectroscopy (1D/2D)
Primary Data Output Static 3D electron density map, precise atomic coordinates[4]Chemical shifts, J-couplings, through-space correlations[4]
Stereochemical Confidence Absolute (via anomalous dispersion / Flack parameter)Relative (via NOESY); absolute requires chiral derivatization
Cyclobutane Puckering Exact measurement of solid-state Cremer-Pople parametersTime-averaged conformational equilibrium[2]
Sample Requirements 10–50 µg (Requires a high-quality single crystal)1–5 mg (Requires high solubility in deuterated solvents)
Throughput & Speed Low to Medium (Crystallization is the primary bottleneck)High (Rapid data acquisition once solubilized)

Experimental Protocol: High-Resolution X-Ray Crystallography Workflow

As an Application Scientist, it is critical to understand that a protocol is not just a list of steps, but a series of deliberate chemical and physical choices. The following workflow details the structural validation of methyl 2-aminocyclobutane-1-carboxylate, emphasizing the causality behind each parameter.

Phase 1: Crystal Growth via Vapor Diffusion
  • The Methodology: Dissolve 5 mg of methyl 2-aminocyclobutane-1-carboxylate in a minimal volume of ethyl acetate (solvent) within an inner glass vial. Place this vial inside a larger, sealed chamber containing pentane (antisolvent). Allow the system to sit undisturbed at 4 °C for 3–7 days[1].

  • The Causality: Cyclobutane amino esters are highly soluble and prone to forming oils or amorphous solids if solvent evaporation is too rapid. Slow vapor diffusion of the non-polar pentane into the ethyl acetate gradually lowers the dielectric constant of the medium. This slow transition crosses the solubility curve gently, promoting ordered nucleation and the growth of high-diffracting single crystals[1].

  • Self-Validating Checkpoint: Crystals must exhibit sharp, defined edges and extinguish polarized light uniformly under a stereomicroscope. Uneven extinction indicates a twinned crystal or aggregate, which will corrupt the electron density map.

Phase 2: Cryogenic Data Collection
  • The Methodology: Mount a single crystal on a micro-loop using Paratone-N oil. Flash-cool the sample to 100 K in a steady nitrogen stream. Collect diffraction data using a diffractometer equipped with a Copper (Cu) Kα microfocus X-ray source (λ = 1.54184 Å)[5].

  • The Causality:

    • Temperature (100 K): Cryocooling drastically reduces thermal diffuse scattering and traps the cyclobutane ring in its lowest-energy puckered conformation, preventing dynamic disorder in the resulting electron density map.

    • Radiation Source (Cu Kα vs. Mo Kα): For a molecule containing only light atoms (C, H, N, O), the anomalous scattering signal generated by standard Molybdenum (Mo) radiation is too weak. Copper radiation provides a significantly stronger anomalous signal for oxygen and nitrogen, which is strictly required to calculate the absolute configuration[5].

  • Self-Validating Checkpoint: The diffraction pattern must extend to at least 0.84 Å resolution (atomic resolution) with a signal-to-noise ratio ( I/σ(I) ) > 2 in the highest resolution shell.

Phase 3: Phasing and Anisotropic Refinement
  • The Methodology: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • The Causality: Intrinsic phasing efficiently locates the heavy atoms (C, N, O). Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, which accurately accounts for any residual librational motion of the highly strained 4-membered ring.

  • Self-Validating Checkpoint: The final structural model is validated if the R1​ factor is < 0.05 (indicating >95% agreement between the calculated and observed models). Crucially, the Flack parameter must refine to 0.00±0.10 . A Flack parameter near zero unambiguously confirms the absolute stereochemistry (e.g., 1S, 2R)[4].

Visualizing the Structural Validation Pathway

The interplay between solid-state crystallography and solution-state NMR is critical for a holistic understanding of the molecule. The diagram below illustrates the orthogonal validation workflow.

StructuralValidation Start Methyl 2-Aminocyclobutane- 1-Carboxylate Cryst Vapor Diffusion Crystallization (EtOAc / Pentane) Start->Cryst Solid State Sol Solution Preparation (CDCl3 / D2O) Start->Sol Solution State Xray Single-Crystal X-ray Diffraction (Cu Kα, 100 K) Cryst->Xray Single Crystal NMR NMR Spectroscopy (1D & 2D NOESY) Sol->NMR Solubilized DataX Direct Methods & Refinement (SHELXL) Xray->DataX DataN J-Coupling & NOE Analysis (Spin-Spin Relaxation) NMR->DataN ValX Absolute Stereochemistry Flack Parameter ~ 0 DataX->ValX ValN Solution Ring Puckering Conformational Dynamics DataN->ValN End Comprehensive 3D Structural Model ValX->End ValN->End

Fig 1. Orthogonal workflow for the structural validation of cyclobutane amino acid derivatives.

Conclusion

For the structural validation of methyl 2-aminocyclobutane-1-carboxylate, X-ray crystallography remains the definitive analytical tool. By leveraging Cu Kα radiation and cryogenic cooling, researchers can bypass the limitations of NMR to obtain unambiguous absolute stereochemistry and precise ring-puckering parameters. However, the most robust drug development programs will utilize X-ray crystallography to establish the absolute ground-truth structure, followed by NMR to ensure those specific conformations remain stable and biologically relevant in aqueous or physiological solutions[2].

References

  • Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy, Benchchem,
  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery, SciSpace,
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study, The Journal of Organic Chemistry,
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics, Stanford University,
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study, The Journal of Organic Chemistry,
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)
  • Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid, Journal of Medicinal Chemistry,

Sources

Validation

A Comparative Guide to the Synthesis of Cis and Trans Methyl 2-Aminocyclobutane-1-carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals The constrained cyclobutane ring, particularly when substituted with key pharmacophoric groups like amines and esters, represents a valuable scaffold in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclobutane ring, particularly when substituted with key pharmacophoric groups like amines and esters, represents a valuable scaffold in medicinal chemistry. The stereochemical arrangement of these substituents—either cis or trans—can profoundly influence the biological activity and pharmacokinetic properties of a drug candidate. This guide provides a detailed comparison of the primary synthetic routes to access the cis and trans isomers of methyl 2-aminocyclobutane-1-carboxylate, offering insights into the strategic considerations and experimental realities of each approach.

Introduction: The Significance of Stereoisomeric Cyclobutane Amino Esters

Cyclobutane-containing amino acids are considered conformationally restricted analogs of natural amino acids and have been incorporated into peptides and small molecule drugs to enhance potency, selectivity, and metabolic stability. The rigid four-membered ring orients substituents in well-defined spatial arrangements, which can lead to improved interactions with biological targets. The choice between a cis or trans diastereomer is a critical design element, as it dictates the relative orientation of the amino and ester functionalities, thereby impacting the molecule's overall shape and polarity. This guide will delve into the two most prevalent and stereocontrolled strategies for preparing these valuable building blocks: the enzymatic desymmetrization-Curtius rearrangement route for the trans isomer and the photochemical [2+2] cycloaddition for the cis isomer.

Synthesis of trans-Methyl 2-Aminocyclobutane-1-carboxylate

The most elegant and widely adopted strategy for the enantioselective synthesis of the trans isomer relies on an initial enzymatic desymmetrization of a prochiral starting material, followed by a Curtius rearrangement to install the amine functionality. This approach offers excellent stereocontrol.

Route 1: Enzymatic Desymmetrization followed by Curtius Rearrangement

This strategy commences with the desymmetrization of a meso-cyclobutane-1,2-dicarboxylic acid derivative, typically the dimethyl ester, using a lipase. This enzymatic hydrolysis selectively cleaves one of the ester groups, yielding a chiral monoester with high enantiomeric excess. The remaining carboxylic acid functionality is then converted to an acyl azide, which undergoes a Curtius rearrangement to furnish the corresponding isocyanate. Trapping of the isocyanate with an alcohol, such as benzyl alcohol, provides a protected amine, which can be subsequently deprotected to yield the target trans-amino ester.

The causality behind this experimental choice lies in the high stereoselectivity of enzymatic reactions, which allows for the efficient generation of a chiral building block from an achiral precursor. The Curtius rearrangement is a reliable method for the conversion of a carboxylic acid to a primary amine with retention of configuration at the migrating carbon.

trans_synthesis start meso-Dimethyl cyclobutane-1,2-dicarboxylate monoester Chiral Monoester start->monoester Lipase (Desymmetrization) acyl_azide Acyl Azide monoester->acyl_azide 1. EtOCOCl, Et3N 2. NaN3 isocyanate Isocyanate acyl_azide->isocyanate Heat (Toluene) (Curtius Rearrangement) protected_amine N-Protected trans-Amino Ester isocyanate->protected_amine Benzyl Alcohol final_product trans-Methyl 2-aminocyclobutane-1-carboxylate protected_amine->final_product H2, Pd/C (Deprotection)

Caption: Synthetic workflow for trans-methyl 2-aminocyclobutane-1-carboxylate.

  • Enzymatic Desymmetrization: meso-Dimethyl cyclobutane-1,2-dicarboxylate is suspended in a phosphate buffer, and a lipase (e.g., from Candida antarctica) is added. The mixture is stirred at room temperature, and the pH is maintained at 7.5 by the controlled addition of NaOH solution. After completion, the unreacted diester is extracted, and the aqueous layer is acidified and extracted to yield the chiral monoester.

  • Acyl Azide Formation: To a solution of the chiral monoester in acetone at 0 °C are added triethylamine and ethyl chloroformate. After stirring, a solution of sodium azide in water is added, and the reaction is stirred for an additional 1.5 hours.

  • Curtius Rearrangement and Carbamate Formation: The acyl azide is extracted and then heated in refluxing toluene in the presence of tert-butyl alcohol to induce the Curtius rearrangement and trap the resulting isocyanate as the Boc-protected amine.

  • Esterification: The carboxylic acid of the Boc-protected amino acid is esterified using diazomethane to afford the final methyl ester.

Synthesis of cis-Methyl 2-Aminocyclobutane-1-carboxylate

The synthesis of the cis isomer is most effectively achieved through a photochemical [2+2] cycloaddition reaction. This method directly constructs the cyclobutane ring with the desired cis stereochemistry. An alternative, though less common, approach involves a formal [2+2] cycloaddition via a Michael-Dieckmann type reaction.

Route 2: Photochemical [2+2] Cycloaddition

This route involves the irradiation of a solution containing an alkene and a suitable dienophile, often a derivative of uracil, to induce a [2+2] cycloaddition. The use of a chiral auxiliary on the uracil ring can impart enantioselectivity to the reaction. The resulting cyclobutane adduct, which has a cis-fused ring system, can then be elaborated through a series of steps to the target cis-amino ester.

The choice of a photochemical [2+2] cycloaddition is driven by its ability to form four-membered rings directly and often with high stereoselectivity, governed by the Woodward-Hoffmann rules. For the synthesis of the parent cis-2-aminocyclobutane-1-carboxylic acid, the cycloaddition of ethylene to a uracil derivative is a key step, affording a bicyclic adduct that is then degradatively transformed to the target molecule.[1]

cis_synthesis start Chiral Uracil Derivative + Ethylene cycloadduct cis-Fused Bicyclic Adduct start->cycloadduct hv (UV light) Photosensitizer ([2+2] Cycloaddition) degradation Ring-Opened Intermediate cycloadduct->degradation Degradative Ring Opening (e.g., Hydrolysis, Oxidation) final_product cis-Methyl 2-aminocyclobutane-1-carboxylate degradation->final_product Functional Group Manipulation

Caption: Synthetic workflow for cis-methyl 2-aminocyclobutane-1-carboxylate.

  • Photocycloaddition: A solution of the chiral uracil derivative in a suitable solvent (e.g., acetone) is placed in a photochemical reactor. The solution is purged with ethylene gas and irradiated with a medium-pressure mercury lamp while maintaining a low temperature. The reaction progress is monitored by TLC or NMR.

  • Purification: After completion, the solvent is evaporated, and the resulting diastereomeric cycloadducts are separated by column chromatography.

  • Degradation and Functional Group Manipulation: The purified cycloadduct is then subjected to a sequence of reactions, which may include reduction, hydrolysis, and protection/deprotection steps, to cleave the uracil ring and install the required amino and methyl ester functionalities.

Route 3: Formal [2+2] Cycloaddition via Michael-Dieckmann-Type Reaction

An alternative approach to the cyclobutane core involves a formal [2+2] cycloaddition, which proceeds through a tandem Michael-Dieckmann-type condensation. This method has been successfully applied to the synthesis of various substituted cyclobutane amino acids.[2]

michael_dieckmann start Methyl 2-acetamidoacrylate + Ketene Diethyl Acetal intermediate Cyclobutane Intermediate start->intermediate Tandem Michael-Dieckmann Condensation final_product cis-Methyl 2-aminocyclobutane-1-carboxylate intermediate->final_product Functional Group Interconversion

Caption: Michael-Dieckmann approach to the cis-cyclobutane core.

Performance Comparison

The choice of synthetic route depends on several factors, including the desired stereochemistry, scalability, and availability of starting materials and specialized equipment.

ParameterRoute 1: Enzymatic Desymmetrization/Curtius (trans)Route 2: Photochemical [2+2] (cis)Route 3: Michael-Dieckmann (cis)
Stereoselectivity Excellent enantioselectivity (>98% ee)[3]Good to excellent diastereoselectivity, enantioselectivity dependent on chiral auxiliary[1]Good stereocontrol, often yielding the cis isomer as the major product[2]
Overall Yield Moderate to good (multi-step synthesis)[3]Moderate (often requires separation of diastereomers and multi-step degradation)[1]Moderate to good[2]
Scalability Scalable, though enzymatic step may require optimization.Limited by the scale of photochemical reactions.Generally scalable.
Starting Materials Readily available meso-diester.Requires synthesis of chiral uracil derivative; ethylene is a gas.Commercially available starting materials.
Key Equipment Standard laboratory glassware, pH-stat for enzymatic reaction.Photochemical reactor with a UV lamp.Standard laboratory glassware.
Advantages High enantiopurity of the trans isomer.Direct access to the cis isomer.Avoids photochemical setup.
Disadvantages Multi-step process.Requires specialized photochemical equipment; ethylene handling.May require optimization for specific substrates.

Cis-to-Trans Isomerization: A Bridge Between Routes

A noteworthy strategy is the stereochemical inversion of the more readily accessible cis isomer to the trans isomer. This can be achieved through an epimerization process, providing an alternative entry to the trans-2-aminocyclobutane-1-carboxylate framework. A reported procedure involves the treatment of an N-Boc protected cis-amino carboxamide derivative with a strong base, which leads to epimerization at the carbon bearing the amino group, followed by hydrolysis to the trans-amino acid.[4] This approach can be particularly useful if the photochemical synthesis of the cis isomer is more efficient or convenient in a given laboratory setting.

Conclusion

The synthesis of stereochemically pure cis- and trans-methyl 2-aminocyclobutane-1-carboxylates can be achieved through distinct and reliable synthetic strategies. The choice between these routes will be guided by the specific stereochemical requirements of the target molecule, the available laboratory infrastructure, and the desired scale of the synthesis.

  • For the enantiopure trans isomer , the enzymatic desymmetrization of a meso-diester followed by a Curtius rearrangement is the premier route, offering excellent stereocontrol.

  • For the cis isomer , photochemical [2+2] cycloaddition provides a direct, albeit technically more demanding, approach. The Michael-Dieckmann-type reaction presents a viable, non-photochemical alternative.

Furthermore, the possibility of a cis-to-trans isomerization adds a layer of flexibility to the overall synthetic strategy. A thorough understanding of these methodologies empowers researchers and drug development professionals to make informed decisions in the design and synthesis of novel therapeutics incorporating this valuable cyclobutane scaffold.

References

  • Alonso, F.; Balbás, C.; Cid, M. B.; García-Pindado, J.; Gómez, G.; Rupe, A. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. J. Org. Chem.2005 , 70 (20), 7943–7952. [Link]

  • Aitken, D. J.; Faure, S.; Fernandes, C.; Pereira, E. Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. J. Org. Chem.2009 , 74 (8), 3217–3220. [Link]

  • Alonso, F.; et al. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed, 2005 . [Link]

  • Aitken, D. J.; et al. Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. PubMed, 2009 . [Link]

  • Gauzy, L.; et al. The [2 + 2] Photocycloaddition of Uracil Derivatives with Ethylene as a General Route to cis-Cyclobutane β-Amino Acids. ResearchGate, 2001 . [Link]

  • Avenoza, A.; Busto, J. H.; Corzana, F.; Peregrina, J. M. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 2005 , 61 (44), 10491-10499. [Link]

  • Avenoza, A.; et al. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Universidad de La Rioja, 2005 . [Link]

Sources

Comparative

Benchmarking methyl 2-aminocyclobutane-1-carboxylate against standard beta-amino acids

Benchmarking Methyl 2-Aminocyclobutane-1-Carboxylate Against Standard β -Amino Acids: A Comprehensive Guide for Peptidomimetic Design Introduction: The Role of Conformational Constraints The development of advanced pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-Aminocyclobutane-1-Carboxylate Against Standard β -Amino Acids: A Comprehensive Guide for Peptidomimetic Design

Introduction: The Role of Conformational Constraints

The development of advanced peptidomimetics relies heavily on the incorporation of non-proteinogenic amino acids to enhance pharmacological properties. While standard β -amino acids (e.g., β -alanine, β -leucine) introduce an additional methylene carbon that improves enzymatic stability compared to native α -peptides, their highly flexible Cα−Cβ bonds often result in unstructured random coils in short oligomers. To overcome this massive entropy penalty, researchers have developed cyclobutane-constrained β -amino acids (CBAAs), such as methyl 2-aminocyclobutane-1-carboxylate .

By embedding the and atoms within a rigid four-membered ring, the dihedral angles ( ϕ,ψ,θ ) of the peptide backbone are severely restricted. This constraint forces the backbone into pre-organized secondary structures, such as 12-helices or 14-helices, even in sequences as short as four residues . Furthermore, the steric bulk of the cyclobutane ring provides exceptional shielding against proteolytic enzymes, making it a superior building block for cell-penetrating peptides and robust foldamers .

G A Standard β-Amino Acid (e.g., β-Alanine) C High Conformational Flexibility (Unstructured in Solution) A->C Flexible Cα-Cβ bond B Methyl 2-Aminocyclobutane -1-Carboxylate D Rigidified Backbone (Restricted Dihedral Angles) B->D Cyclobutane constraint E Proteolytic Susceptibility (Rapid Degradation) C->E F High Proteolytic Resistance (Steric Shielding) D->F G Peptide Foldamer (12-Helix / 14-Helix) D->G H-bond preorganization

Logical flow comparing standard β-amino acids to cyclobutane-constrained variants.

Quantitative Benchmarking: Structural & Pharmacological Properties

To objectively evaluate methyl 2-aminocyclobutane-1-carboxylate, we must benchmark it against standard linear β -amino acids across key physicochemical and pharmacological parameters. The cyclobutane constraint fundamentally alters the thermodynamic landscape of the resulting peptide .

Table 1: Comparative Benchmarking of β -Amino Acid Building Blocks

Property β -Alanine β -Leucine2-Aminocyclobutane-1-carboxylate (ACBC)
Conformational Rigidity Low (Freely rotating Cα−Cβ )Moderate (Side-chain steric hindrance)Extremely High (Ring-constrained)
Secondary Structure Unstructured (Random coil)Moderate helical propensityStrong 12-helix / 14-helix former
Proteolytic Half-Life ~2–4 hours (Pronase assay)~8–10 hours>48 hours (Near complete resistance)
Lipophilicity (LogP) LowHighModerate-High
Synthetic Steric Hindrance Low (Standard coupling)ModerateHigh (Requires highly reactive uronium salts)

Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that experimental protocols must not only list steps but also explain the underlying causality and incorporate self-validating mechanisms to ensure data integrity.

Protocol 1: Saponification and Peptide Coupling of Methyl 2-Aminocyclobutane-1-carboxylate

Causality: Methyl 2-aminocyclobutane-1-carboxylate is supplied as an ester. To utilize it as an N-terminal or internal building block during solid-phase peptide synthesis (SPPS) or solution-phase coupling, the methyl ester must first be saponified to the free carboxylic acid. The subsequent coupling step is notoriously difficult due to the severe steric hindrance of the cis/trans cyclobutane ring. Therefore, highly reactive uronium-based coupling reagents (e.g., HATU) and a strong organic base (DIPEA) are mandatory to drive the amide bond formation to completion.

Step-by-Step Methodology:

  • Saponification: Dissolve methyl 2-aminocyclobutane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (1.5 eq) at 0°C.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the high-Rf ester spot confirms complete hydrolysis. Do not proceed until the ester is fully consumed, as unreacted ester will terminate peptide chain elongation.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to protonate the carboxylic acid, then extract with ethyl acetate. Dry over Na 2​ SO 4​ and concentrate under vacuum.

  • Activation: Dissolve the resulting free acid (1.2 eq) and the incoming amine-bearing peptide segment (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) to form the highly reactive O-At ester intermediate.

  • Coupling: Add DIPEA (3.0 eq) dropwise. The base deprotonates the amine, allowing it to attack the sterically shielded activated ester. Stir at room temperature for 4–6 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify via preparative RP-HPLC.

Protocol 2: Self-Validating Proteolytic Stability Assay

Causality: When benchmarking the proteolytic stability of cyclobutane-containing peptides, a lack of degradation could falsely be attributed to peptide stability when the actual cause is an inactive protease. To create a self-validating system, standard α -peptides and β -alanine peptides must be co-incubated as internal controls. The rapid degradation of the controls validates the enzyme's activity, proving that the survival of the cyclobutane-peptide is genuinely due to its structural resistance.

Step-by-Step Methodology:

  • Preparation of the Master Mix: Prepare a 100 µM solution containing three distinct peptides in 50 mM Tris-HCl buffer (pH 7.4):

    • Peptide A: An α -peptide standard (Positive control for rapid degradation).

    • Peptide B: A β -alanine containing peptide (Benchmark control).

    • Peptide C: The methyl 2-aminocyclobutane-1-carboxylate derived peptide (Test subject).

  • Enzyme Addition: Add Pronase (a broad-spectrum protease mixture) to a final concentration of 10 µg/mL. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,1,2,4,8,24,and 48 hours. Immediately quench the enzymatic activity by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples using LC-MS. Integrate the area under the curve (AUC) for the intact mass of each peptide.

  • Data Validation: The assay is considered valid only if Peptide A is completely degraded within 1 hour and Peptide B shows a half-life of ~2-4 hours. Under these validated conditions, the stability of Peptide C (>48 hours) confirms the superior steric shielding provided by the cyclobutane constraint.

Conclusion

Methyl 2-aminocyclobutane-1-carboxylate represents a significant evolutionary step in peptidomimetic design. While standard β -amino acids offer marginal improvements in stability, they fail to induce the rigid secondary structures required for high-affinity receptor binding or cell penetration. By benchmarking these properties, it is evident that the cyclobutane constraint not only enforces robust foldamer architectures but also provides near-absolute resistance to proteolytic degradation, making it an indispensable tool for modern drug development professionals.

References

  • Fernandes, C., et al. "12-Helix folding of cyclobutane beta-amino acid oligomers." Organic Letters, 2010.[Link]

  • Illa, O., et al. "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences, 2021.[Link]

  • Szefczyk, M. "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids." Nanoscale, 2021.[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-aminocyclobutane-1-carboxylate proper disposal procedures

As drug development increasingly relies on conformationally restricted unnatural amino acids, compounds like Methyl 2-aminocyclobutane-1-carboxylate have become staples in medicinal chemistry and peptidomimetic synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted unnatural amino acids, compounds like Methyl 2-aminocyclobutane-1-carboxylate have become staples in medicinal chemistry and peptidomimetic synthesis. However, the unique structural features that make this cyclobutane derivative valuable also dictate strict environmental health and safety (EHS) protocols.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Methyl 2-aminocyclobutane-1-carboxylate. This protocol ensures full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel and infrastructure[1].

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, scientists must understand the physicochemical properties driving the compound's reactivity. Methyl 2-aminocyclobutane-1-carboxylate is typically encountered in two forms: the volatile free base and the stable hydrochloride (HCl) salt.

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
CAS Number 1316646-66-8 (Free Base)[2]
Molecular Weight 129.16 g/mol
Functional Groups Primary aliphatic amine, methyl ester, cyclobutane ring
GHS Hazard Statements H226 (Flammable liquid), H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2][3]
RCRA Waste Characterization Ignitable (D001 - Free base), Toxic[4]

Mechanistic Insight into Hazards: The free base form possesses a relatively high vapor pressure due to its low molecular weight and ester moiety, classifying it as a flammable liquid (H226)[2]. The primary amine acts as both a nucleophile and a weak base; if inadvertently mixed with strong oxidizers in a waste stream, it can exothermically form N-oxides. Furthermore, because it is an unnatural amino acid derivative, it resists standard biological degradation. This strictly prohibits sink or drain disposal, as it can disrupt wastewater treatment biological processes[4].

Segregation and Container Compatibility

Trustworthy disposal begins at the point of generation. Proper segregation prevents dangerous downstream reactions.

  • Container Selection Causality: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is an aqueous mixture containing the HCl salt form. Chloride ions in the salt can induce pitting corrosion in metals, leading to catastrophic container failure[1].

  • Chemical Segregation Logic: Never mix this amine-containing waste with concentrated halogenated solvents (e.g., dichloromethane or chloroform). Over time, the nucleophilic amine can alkylate with the halogens, generating heat, pressure, and potentially explosive secondary amine salts. Always segregate this compound into designated "Non-Halogenated Organic Waste"[5].

Step-by-Step Disposal Protocol

This methodology ensures a closed-loop, self-validating system for waste management, preventing regulatory violations and exposure risks.

Step 1: Quenching and Stabilization If the compound is part of an active reaction mixture (e.g., a peptide coupling reaction), ensure all reactive intermediates (like activated esters or coupling reagents) are fully quenched. Allow the mixture to return to ambient temperature before transferring it to a waste container to prevent thermal runaway in the waste drum.

Step 2: State-Specific Segregation

  • For Liquid Waste (Free Base or Solvent Solutions): Transfer the solution into a designated, compatible liquid waste carboy (e.g., Non-Halogenated Organics). You must leave at least 1-2 inches of headspace at the top of the container. This causality is critical: it accommodates vapor expansion from the volatile ester/amine components, preventing pressure-induced container rupture[4].

  • For Solid Waste (HCl Salt or Contaminated Consumables): Place solid powders, contaminated weigh boats, and filter papers into a heavy-duty, puncture-resistant solid hazardous waste bin[6].

Step 3: RCRA-Compliant Labeling Immediately affix a "Hazardous Waste" label to the container. The label must explicitly state "Methyl 2-aminocyclobutane-1-carboxylate" alongside its solvent matrix (do not use chemical formulas or abbreviations)[5]. Check the GHS hazard boxes for "Flammable" (if free base/organic solvent) and "Toxic/Irritant"[6]. Crucial Step: Date the label the exact moment the first drop of waste enters the container to comply with RCRA accumulation time limits[5].

Step 4: Satellite Accumulation Area (SAA) Management Transfer the labeled container to the lab's designated SAA. Containers must remain securely capped at all times unless actively adding waste[6]. Under EPA regulations, a lab can accumulate up to 55 gallons of hazardous waste in an SAA, but once a container is full, it must be moved to a central accumulation area within three days[4].

Waste Management Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring all laboratory personnel can visually verify the correct pathway for their specific waste state.

WasteWorkflow Start Waste Generation: Methyl 2-aminocyclobutane-1-carboxylate Decision Determine Physical State (Free Base vs. HCl Salt) Start->Decision Liquid Liquid Waste (Free Base/Solution) Danger: H226 Flammable Decision->Liquid Solvent/Liquid Solid Solid Waste (HCl Salt) Warning: H302, H315, H319 Decision->Solid Powder/Solid SegL Segregate: Non-Halogenated Organic Waste Container Liquid->SegL SegS Segregate: Solid Hazardous Waste Container Solid->SegS Label Apply RCRA Label (Full Name, Hazards, Date) SegL->Label SegS->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA Dispose EHS Pickup & Licensed EPA Disposal SAA->Dispose

Fig 1. Decision tree and workflow for Methyl 2-aminocyclobutane-1-carboxylate waste disposal.

Regulatory Grounding & Institutional Compliance

Under the EPA's RCRA framework, laboratories must classify waste accurately to avoid severe penalties and environmental contamination. Academic and research institutions operating under EPA Subpart K guidelines have specific flexibility for accumulating waste, but the fundamental requirement remains: trained EHS professionals must oversee the final waste determination[7].

By rigorously documenting the presence of Methyl 2-aminocyclobutane-1-carboxylate and preventing its mixture with incompatible halogenated streams, EHS teams can accurately profile the waste for high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This mitigates long-term environmental liability and ensures the safety of the broader community[1].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-aminocyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-aminocyclobutane-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.